TAK-603 is an antirheumatic agent that demonstrated efficacy in experimental models of autoimmune diseases like adjuvant arthritis (AA). Its primary mechanism of action is immunomodulation, specifically through the selective suppression of T-helper 1 (Th1) type cytokine production [1] [2]. This selective suppression is consistent with its more significant effect in animal models where cellular immunity plays a central role [2].
The following diagram summarizes this primary immunomodulatory pathway based on the published research.
Fig. 1: The primary immunomodulatory pathway of this compound involves selective suppression of Th1-cell activity and cytokine production, leading to inhibition of arthritis progression in experimental models.
The table below summarizes quantitative data from pivotal in vitro and in vivo studies on this compound.
| Model System | Dosage / Concentration | Key Measured Outcomes | Effect Observed | Source |
|---|---|---|---|---|
| In Vitro (Allo-reactive T-cell line) | 1 µM, 10 µM | IFN-γ production | Suppressed | [2] |
| In Vitro (Allo-reactive T-cell line) | 1 µM, 10 µM | IL-4 production | No effect | [2] |
| In Vivo (Adjuvant Arthritis Rats) | 6.25 mg/kg/day (p.o.) | Arthritic paw swelling | ~65% inhibition | [2] [3] |
| In Vivo (Adjuvant Arthritis Rats) | 6.25 mg/kg/day (p.o.) | IFN-γ mRNA in joints | Significantly reduced | [2] |
| In Vivo (AA Adoptive Transfer) | 6.25 mg/kg/day (to donors) | Arthritis-causing activity of splenocytes | Reduced to <1/3 of control | [1] |
Based on the historical literature, here are the methodologies used in the key experiments cited above.
One study identified a factor that may complicate the dosing of this compound. The compound exhibits nonlinear pharmacokinetics in rats. As the dose increases, the total body clearance of the unchanged drug decreases significantly [4].
The age of the available data indicates that this compound's development may have been discontinued. For a contemporary review, I suggest the following:
The table below summarizes the core technical information for TAK-603:
| Property | Description |
|---|---|
| Modality | Small Molecule [1] |
| Status | Experimental [1] |
| Chemical Formula | C₂₅H₂₆N₄O₆ [1] [2] [3] |
| Molecular Weight | 478.50 g/mol [1] [2] [3] |
| CAS Number | 158146-85-1 [1] [2] [3] |
| Mechanism of Action | Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); described as an interferon-gamma modulator [4] [5] [1] |
| Primary Research Use | Investigation of adjuvant arthritis and other autoimmune disease models [6] [2] [3] |
This compound selectively targets the cellular immune response. Research indicates it is more effective in disease models where cellular immunity, mediated by Th1 cells, plays a central role [4] [5] [6]. The proposed mechanism involves a selective suppression of Th1-type cytokines, while leaving Th2-type cytokines largely unaffected [4] [5] [7]. The following diagram illustrates this selective action on the Th1 pathway and the resulting therapeutic effect in a specific arthritis model:
This compound selectively inhibits the Th1 pathway to suppress arthritis progression.
The efficacy of this compound has been demonstrated in both in vitro (cell-based) and in vivo (animal model) studies.
In established mouse T-cell lines, this compound demonstrated a clear selective inhibition of Th1-type cytokine production [4] [5] [3]:
| Cell Line / Type | Cytokine Measured | Effect of this compound (at 1-10 µM) |
|---|---|---|
| Allo-reactive T-cells (Th1-dominant) | IFN-γ | Suppressed [4] [3] |
| Ovalbumin-reactive T-cells (Th2-dominant) | IL-4, IL-5 | No significant effect [4] [5] |
| T-cell clones (from OVA-reactive line) | IFN-γ, IL-2 | Suppressed [4] [5] |
In a rat model of adjuvant arthritis (AA), this compound showed significant therapeutic effects, reducing both physical symptoms and underlying molecular markers of disease [4] [8] [5]:
| Experiment / Model | This compound Dosage / Route | Key Results |
|---|---|---|
| Adjuvant Arthritis (AA) Rat | 6.25 mg/kg/day, Oral (Per os) | 65% inhibition of arthritic paw swelling; significantly reduced IFN-γ mRNA expression in arthritic joints and spleen [4] [5] [3]. |
| AA Adoptive Transfer | 6.25 mg/kg/day to donor rats | Splenocytes from treated rats induced much milder arthritis in recipients, indicating an effect on the disease induction phase [6]. |
| Limiting Dilution Assay | 6.25 mg/kg/day | Reduced the frequency of disease-causative antigen-reactive T-cells in both AA and experimental autoimmune encephalomyelitis (EAE) models [6]. |
For research reproducibility, here are the methodologies from key experiments.
This compound is classified as a Disease-Modifying Antirheumatic Drug (DMARD) in the research context, as it slows the course of disease in models rather than just relieving symptoms [6]. Its lack of efficacy in a Th2-driven model (type-II collagen-induced arthritis) further confirms its specific mechanism [4] [5]. According to DrugBank, it remains an experimental compound and has not been approved for human use [1].
TAK-603 is a synthetically developed anti-rheumatic drug characterized by its immunomodulating and articular protecting activities. Its primary mechanism of action involves selective suppression of T-helper 1 (Th1) cytokine production, which distinguishes it from broad-spectrum immunosuppressants. Research indicates this compound specifically targets cellular immunity pathways without significant effects on humoral immunity or acute inflammatory responses, positioning it as a promising candidate for Th1-dominant autoimmune conditions like rheumatoid arthritis [1] [2].
The drug demonstrates a unique cytokine modulation profile, suppressing key Th1 cytokines including interferon-gamma (IFN-γ) and interleukin-2 (IL-2) while exhibiting minimal effects on Th2 cytokines such as IL-4 and IL-5. This selective immunomodulation occurs through intracellular signaling pathways that remain partially characterized, with evidence suggesting interference with T-cell activation and differentiation processes specific to the Th1 lineage [2].
The pharmacological profile of this compound was primarily established using adjuvant-induced arthritis (AA) models in rats, a well-characterized model for rheumatoid arthritis research. The standard protocol involved administering this compound orally at various dosages following the induction of arthritis through adjuvant injection [1].
Adjuvant Arthritis Rat Model Protocol:
The experimental design included comprehensive histological and radiographic analyses to quantify articular protection. Tissue samples were processed using standard hematoxylin and eosin staining for inflammatory cell infiltration assessment, while Safranin-O staining evaluated proteoglycan loss in articular cartilage. Radiographic scoring systems quantified joint space narrowing, erosions, and bone destruction [1].
Multiple in vitro systems elucidated this compound's cellular mechanisms:
Lymphocyte Proliferation and Cytokine Production Assay:
Chondrocyte Protection Assay:
The following tables consolidate key quantitative findings from this compound pharmacological studies:
Table 1: In Vivo Efficacy of this compound in Adjuvant Arthritis Rats
| Parameter | Minimum Effective Dose | Maximum Effect | Model Specificity |
|---|---|---|---|
| Hind paw swelling inhibition | 3.13 mg/kg/day (p.o.) | Significant suppression at 25 mg/kg/day | Effective in AA rats |
| Body weight loss prevention | 3.13 mg/kg/day (p.o.) | Complete prevention at higher doses | Specific to inflammatory cachexia |
| Articular destruction suppression | 6.25 mg/kg/day (p.o.) | Marked protection at 25 mg/kg/day | Confirmed histologically/radiographically |
| Type IV allergy suppression | 25 mg/kg/day (p.o.) | Significant inhibition | Cellular immunity specific |
| Type III allergy effect | No effect | No suppression | No humoral immunity effect |
Table 2: In Vitro Activity Profile of this compound
| Experimental System | Concentration Range | Key Effects | Potency |
|---|---|---|---|
| Mouse lymphocyte proliferation | 10⁻⁷ to 10⁻⁵ M | Concentration-dependent suppression | IC₅₀ ~10⁻⁶ M |
| Rat IFN-γ production (ConA-induced) | 10⁻⁷ to 10⁻⁵ M | Significant inhibition | Maximum effect at 10⁻⁵ M |
| Rat IL-2 production (ConA-induced) | 10⁻⁷ to 10⁻⁵ M | Significant inhibition | Maximum effect at 10⁻⁵ M |
| Rabbit chondrocyte matrix protection | 10⁻⁷ to 10⁻⁵ M | IL-1-induced damage reduction | Concentration-dependent |
| PGE2 production (rat peritoneal cells) | Up to 10⁻⁵ M | No significant effect | Not prostaglandin-mediated |
Table 3: Cytokine Selectivity Profile of this compound
| Cytokine/Cell Type | Effect of this compound | Significance | Experimental System |
|---|---|---|---|
| IFN-γ (Th1) | Suppression | Selective Th1 inhibition | Allo-reactive T-cell lines |
| IL-2 (Th1) | Suppression | Selective Th1 inhibition | Mite antigen-reactive T-cells |
| IL-4 (Th2) | No significant effect | Th2 sparing | Ovalbumin-reactive T-cells |
| IL-5 (Th2) | No significant effect | Th2 sparing | Ovalbumin-reactive T-cells |
| Th1-dominant mRNA expression in AA rats | Suppression (local & systemic) | Correlation with efficacy | AA rat joints and spleen |
While the precise molecular target of this compound requires further elucidation, its effects align with modulation of key immunoregulatory pathways. The following diagram illustrates the Th1/Th2 differentiation pathway that this compound selectively influences:
Diagram: this compound selectively suppresses Th1 cytokine production (IFN-γ, IL-2) without affecting Th2 cytokines (IL-4, IL-5), preferentially inhibiting cellular immunity pathways. Adapted from [2].
The drug's activity is particularly relevant in conditions with demonstrated Th1-dominance. In adjuvant arthritis rats, which show predominant Th1 cytokine production in both arthritic joints and spleen, this compound (6.25 mg/kg/day, p.o.) significantly reduced cytokine mRNA expression locally and systemically. Conversely, in collagen-induced arthritis models where Th2 cytokines appear more relevant and this compound shows minimal efficacy, this differential response further confirms its Th1-selective mechanism [2].
This compound represents an important pharmacological tool for understanding Th1-mediated immunopathology. Its well-characterized profile in animal models and selective mechanism provides a template for developing targeted immunomodulators with improved safety profiles.
Current research gaps include precise molecular target identification, potential combination therapies with other immunomodulators, and application to other Th1-dominant conditions. The historical data suggests promising articular protective properties worthy of reinvestigation with modern pharmacological approaches, particularly given the continued need for disease-modifying anti-rheumatic drugs with favorable benefit-risk profiles [1] [2].
TAK-603 is an orally active antirheumatic agent identified as a selective suppressor of T-helper 1 (Th1)-type cytokine production, including IFN-γ and Interleukin-2 (IL-2), without significantly affecting Th2-type cytokines like IL-4 and IL-5 [1] [2]. This selective suppression is consistent with its efficacy in animal models where cellular immunity plays a central role, such as adjuvant arthritis (AA) [1].
The diagram below illustrates this selective mechanism.
The table below consolidates the key experimental findings from in vitro and in vivo studies.
| Model System | This compound Concentration/Dose | Key Outcome(s) | Source / Reference |
|---|---|---|---|
| In Vitro | |||
| Allo-reactive T-cell line (BALB/c mouse) | 1-10 µM | Suppressed IFN-γ production [1]. | Immunology, 1997 |
| OVA-reactive T-cell line (BALB/c mouse) | 1-10 µM | Suppressed IFN-γ production; no effect on IL-4 production [1]. | Immunology, 1997 |
| In Vivo | |||
| Adjuvant Arthritis (AA) Rats | 6.25 mg/kg (p.o., daily) | ~65% inhibition of paw swelling; significant reduction of IFN-γ mRNA in joints and spleen [1]. | Immunology, 1997 |
| Adjuvant Arthritis (AA) Rats | 6.25 mg/kg (p.o., daily, days 0-10) | Reduced disease-causative T-cells; splenocytes from treated rats showed reduced capacity to transfer arthritis [3]. | Immunopharmacology, 1997 |
For reproducibility, here are the methodologies from the key studies cited above.
The search results indicate that this compound remains a research compound and is not approved for human treatment [2]. Its development appears to have been primarily in the preclinical stage, with the latest available data being over 25 years old.
To further your research, I suggest:
TAK-603 is a novel anti-rheumatic drug that demonstrates a selective suppressive effect on T-helper 1 (Th1)-type cytokines without significantly impacting Th2-type cytokines [1] [2].
The table below summarizes key quantitative findings from the 1997 study.
| Experimental Model | Key Findings | This compound Dosage/Concentration |
|---|---|---|
| In Vitro T-cell Lines & Clones | Selective suppression of Th1 cytokines (IFN-γ, IL-2); no suppression of Th2 cytokines (IL-4, IL-5) [1]. | Information not specified in abstract. |
| Adjuvant Arthritis Rat Model | Significantly lower Th1 cytokine mRNA expression in arthritic joints and spleen [1]. | 6.25 mg/kg/day, per os (orally) [1]. |
The seminal 1997 study used a combination of in vitro and in vivo methodologies to establish the selective mechanism of this compound [1].
The following diagrams outline the logical flow of the key experiments and the specific signaling pathway affected by this compound, based on the study's findings.
Diagram 1: Experimental workflow for evaluating this compound, integrating in vitro and in vivo approaches.
Diagram 2: this compound selectively inhibits Th1 cytokine production to suppress cellular immunity.
It is important to note that the primary data for this compound is from 1997, and the search results do not indicate any subsequent clinical development or approval for human use.
TAK-603 is characterized as an interferon-gamma (IFN-γ) modulator [1]. Key research indicates its effects are linked to the selective suppression of T-helper type 1 (Th1) cytokines.
The following diagram illustrates the proposed mechanism of this compound based on the available research:
Proposed immunomodulatory mechanism of this compound.
The pharmacological assessment of this compound involved several key experiments. The tables below summarize the methodologies and findings from these studies.
Table 1: In Vitro Cytokine Production Assay [2]
| Parameter | Description |
|---|---|
| Objective | To determine the effect of this compound on cytokine production in T-helper cell subsets. |
| Cell Models | • Allo-reactive T-cell lines (BALB/c mouse) • Mite antigen-reactive T-cell lines (C57BL mouse) • Ovalbumin-reactive T-cell line (BALB/c mouse) & derived clones | | Experimental Protocol | 1. Establishment of Th1-dominant and Th2-dominant T-cell lines. 2. Treatment of cells with this compound. 3. Measurement of cytokine levels (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant. | | Key Finding | Selective suppression of Th1-type cytokines (IFN-γ, IL-2); no suppression of Th2-type cytokines (IL-4, IL-5). |
Table 2: In Vivo Animal Model & mRNA Analysis [2]
| Parameter | Description |
|---|---|
| Objective | To investigate the effect of this compound on cytokine production in an animal model of arthritis. |
| Animal Model | Rat adjuvant-induced arthritis model. |
| Dosing Regimen | 6.25 mg/kg/day, administered orally (per os). |
| Analytical Method | Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
This compound exhibits nonlinear (dose-dependent) pharmacokinetics in both animals and humans [3] [4]. Research in rats suggests this is due to product inhibition, where a major demethylated metabolite (M-I) competitively inhibits the cytochrome P450 (CYP)-mediated metabolism of the parent drug [3] [4].
It is important to note that comprehensive data for a full pharmacological profile is unavailable. Key information on human pharmacokinetics, precise molecular targets, toxicity, and clinical efficacy is missing from the public domain. The most recent specific studies on this compound found in this search are from 1999, indicating that its development may have been discontinued.
This guide synthesizes the available scientific data on TAK-603, a quinoline derivative developed as a potential disease-modifying antirheumatic drug (DMARD). The information below covers its core properties, pharmacological activities, and metabolic fate.
The table below summarizes the fundamental chemical and regulatory information for this compound.
| Property | Description |
|---|---|
| Systematic IUPAC Name | ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1] |
| Molecular Formula | C₂₅H₂₆N₄O₆ [2] [1] |
| Average Mass | 478.505 g/mol [2] [1] |
| CAS Registry Number | 158146-85-1 [2] [1] |
| DrugBank Accession Number | DB17892 (Experimental Status) [1] |
This compound was discovered during research aimed at developing new drugs for bone and joint diseases, starting from the natural product justicidins as lead compounds [3] [4].
The following diagram illustrates the proposed primary and secondary pharmacological actions of this compound based on pre-clinical research:
The tables below summarize quantitative data from pre-clinical efficacy and disposition studies.
Findings from various disease models and experimental assays.
| Model/Assay | Finding/Effect | Dosage / Concentration |
|---|---|---|
| Adjuvant Arthritic (AA) Rat Model | Potent anti-inflammatory effect [4] | ED₅₀: 2.6 mg/kg/day (oral) [4] |
| AA Rat Model (Metabolite M-I) | Anti-inflammatory effect (potency lower than this compound) [6] | Not fully specified [6] |
| Bone Resorption (Raisz's Method) | Activity comparable/superior to justicidins [3] [5] | In vitro evaluation [3] |
| Ovariectomized Mice | Effective in preventing bone loss [3] [5] | Not fully specified [3] |
Data from radiolabeled ([¹⁴C]) this compound studies in animal models [7].
| Parameter | Rat | Dog |
|---|---|---|
| Cₘₐₓ (Peak Plasma Concentration) | 0.31 μg/mL | 0.36 μg/mL |
| Tₘₐₓ (Time to Cₘₐₓ) | 2 hours | 1.7 hours |
| Apparent Half-Life (t₁/₂β) | 3.6 hours | 10.8 hours |
| Extent of Absorption | Quantitative | 54% |
| Bioavailability | 53% | 42% |
Key Distribution Findings [7]:
This compound undergoes extensive metabolism, and several metabolites have been identified and synthesized for toxicological and pharmacological studies [8].
Synthesized metabolites and their noted characteristics [6] [7] [8].
| Metabolite | Chemical Description | Reported Activity |
|---|---|---|
| M-I (2c) | 4-(4-hydroxy-3-methoxyphenyl) derivative (phenolic O-demethylation) [6] | Anti-inflammatory effect in AA rats (slightly lower potency than this compound) [6] |
| 1a | Carboxylic acid derivative (ester hydrolysis) [8] | Synthesized for identification and toxicology [8] |
| 1d | 4-(3-hydroxy-4-methoxyphenyl) derivative (phenolic O-demethylation) [8] | Synthesized for identification and toxicology [8] |
| 1e | Pyridazinoquinolinone derivative [8] | Novel metabolite, synthesized for toxicology [8] |
The overall experimental workflow from discovery to metabolic profiling is summarized below:
Based on the gathered information, this compound is an experimental compound that has not advanced to approved drug status. The available data is from pre-clinical and early clinical research phases. Key aspects of its profile include:
TAK-603 is a small molecule compound with the chemical formula C₂₅H₂₆N₄O₆ [1]. Its primary documented mechanism of action is the selective suppression of Th1-type cytokine production, specifically inhibiting interferon-gamma (IFN-γ) and interleukin-2 (IL-2) without affecting Th2-type cytokines (IL-4, IL-5) [2] [3] [1]. This action is consistent with its greater efficacy in animal models where cellular immunity is dominant.
The compound's effectiveness and mechanism are summarized in the table below:
| Aspect | Finding |
|---|---|
| Molecular Target | Interferon gamma (IFN-γ) [1] |
| Primary MoA | Selective suppression of Th1 cytokine production (IFN-γ, IL-2) [2] [3] |
| Test Systems | Mouse T-cell lines (allo-reactive, mite antigen-reactive), T-cell clones, adjuvant arthritis (AA) rats [2] [3] |
| Efficacy in Models | Effective in adjuvant arthritis rats; little effect in type-II collagen-induced arthritis (CIA) [2] [3] |
| Key Pharmacokinetic Trait | Nonlinear pharmacokinetics in rats due to product inhibition by its major metabolite, M-I [4] [5] |
Here are the methodologies used in the foundational this compound studies.
Based on the research findings, the following diagrams illustrate the core mechanisms and experimental workflows.
The diagram below illustrates the proposed mechanism by which this compound exerts its therapeutic effect in responsive arthritis models like Adjuvant Arthritis.
This compound selectively inhibits the Th1 pathway, reducing arthritis progression.
The diagram below outlines the metabolic pathway of this compound and the mechanism behind its nonlinear pharmacokinetics.
Metabolite M-I inhibits this compound metabolism, reducing clearance and causing nonlinear kinetics.
This compound exhibits nonlinear pharmacokinetics in rats, meaning its clearance changes with the dose [4]. The primary factor is product inhibition: its major demethylated metabolite, M-I, competitively inhibits the CYP enzymes responsible for metabolizing the parent this compound drug [4] [5]. In bile-cannulated rats where M-I levels were reduced, the elimination rate of this compound increased, confirming this mechanism [5].
The table below summarizes the core information and proposed mechanism of action of TAK-603.
| Attribute | Description |
|---|---|
| Drug Name | This compound |
| Therapeutic Class | Experimental Disease-Modifying Antirheumatic Drug (DMARD) [1] |
| Chemical Description | Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [2] |
| Modality | Small Molecule [2] |
| Key Proposed Mechanism | Selective suppression of T-helper 1 (Th1)-type cytokine production, including Interferon-gamma (IFN-γ) and IL-2, without affecting Th2-type cytokines [3]. It also directly protects cartilage by inhibiting IL-1-induced extracellular matrix reduction in chondrocytes [1]. |
| Molecular Target | Described as a modulator of Interferon gamma (IFN-γ) in structured databases [2]. |
This compound's efficacy and immunomodulatory action were primarily evaluated in rodent models of arthritis. Key quantitative data from these studies are summarized below.
| Study Model/System | Dosing | Key Experimental Findings |
|---|---|---|
| Adjuvant Arthritic (AA) Rats (in vivo) | 3.13 mg/kg/day (p.o.) | Minimum effective dose for inhibiting hind paw swelling and body weight loss [1]. |
| 6.25 mg/kg/day (p.o.) | ~65% inhibition of arthritic paw swelling; significantly reduced IFN-γ mRNA expression in arthritic joints and spleen [3] [4]. | |
| 25 mg/kg/day (p.o.) | Suppressed type IV (delayed-type) allergy [1]. | |
| Histological/Radiographic Studies (AA Rats) | Effective doses (e.g., 6.25 mg/kg/day) | Suppressed development of synovial lesions and joint/bone destruction [1]. |
| Mouse/Rat Lymphocytes (in vitro) | 10⁻⁷ to 10⁻⁵ M | Suppressed mitogen-induced proliferation and ConA-induced IFN-γ & IL-2 production [1]. |
| Allo-reactive T-cell Line (in vitro) | 1-10 µM | Suppressed IFN-γ production, but showed little effect on IL-4 production [3] [4]. |
| Rabbit Chondrocytes (in vitro) | 10⁻⁷ to 10⁻⁵ M | Significantly inhibited IL-1-induced extracellular matrix reduction [1]. |
The proposed mechanism and key experimental findings can be visualized in the following workflow:
This compound was characterized as a promising immunomodulatory agent with a unique mechanism focused on suppressing the overactive cellular (Th1) immune response thought to drive conditions like rheumatoid arthritis [1] [3]. Its ability to directly protect cartilage from destruction further distinguished it from simpler anti-inflammatory drugs.
Note on Current Status: The available data primarily comes from preclinical studies published in the 1990s. This compound is consistently classified in databases as an experimental drug [2], indicating it did not progress to become an approved medicine.
Interferon-gamma (IFN-γ) is a key cytokine in regulating innate and adaptive immune responses [1]. The core signaling pathway is outlined below, as it is fundamental to understanding how an inhibitor would work.
Figure 1: Core IFN-γ signaling pathway and potential inhibition points. Inhibitors often target the JAK-STAT cascade [2].
Based on this pathway, therapeutic strategies to inhibit IFN-γ signaling primarily target its key nodes, as summarized below.
Table 1: Strategies for Inhibiting IFN-γ Signaling
| Target Node | Strategy | Example Agents | Mechanism of Action |
|---|---|---|---|
| IFN-γ Cytokine | Neutralizing Monoclonal Antibodies (MAbs) | Fontolizumab, Emapalumab [2] | Binds directly to IFN-γ, preventing its interaction with the receptor [2]. |
| JAK-STAT Pathway | Small Molecule JAK Inhibitors | Various JAK inhibitors [2] | Blocks kinase activity of JAK1/JAK2, preventing phosphorylation and activation of STAT1 [2]. |
| Downstream Effects | Bioactive Phytochemicals | Plant-derived compounds (under investigation) [2] | Modulates the inflammatory cascade through various mechanisms [2]. |
To characterize a compound like TAK-603, researchers use a suite of established in vitro and in vivo assays. The workflow typically progresses from simple cellular models to more complex functional and disease-relevant models.
Figure 2: A multi-assay experimental workflow for profiling IFN-γ inhibitors, progressing from target to disease models.
The specific methodologies for key experiments include:
CXCL9 and CXCL10 [2] [3].Since this compound is not described in the available scientific literature, I suggest these steps to find the technical information you need:
The table below summarizes the core identification and status of this compound:
| Property | Description |
|---|---|
| IUPAC Name | ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1] |
| Chemical Formula | C25H26N4O6 [1] |
| Molecular Weight | 478.505 g/mol [1] |
| DrugBank Status | Experimental [1] |
| Proposed Indication | Rheumatoid Arthritis (investigational) [2] [3] |
The primary identified biological target of this compound is Interferon-gamma (IFN-γ), where it acts as a modulator [1]. The key mechanistic insight is that this compound selectively suppresses the production of T-helper type 1 (Th1) cytokines, including IFN-γ and Interleukin-2 (IL-2), without significantly affecting Th2 cytokines (IL-4, IL-5) [2] [3] [4].
This selective immunomodulation is consistent with its efficacy profile in animal models where cellular immunity is dominant [2] [3]. The compound was more effective in adjuvant-induced arthritis models in rats, which exhibit a Th1-dominant cytokine profile, and less effective in type-II collagen-induced arthritis models, where Th2 cytokines appear more relevant [2] [3].
The following table summarizes the key experimental findings that support the target identification and mechanism of action for this compound:
| Experimental Model | Finding | Reference |
|---|---|---|
| In Vitro T-Cell Lines | Suppressed IFN-γ and IL-2 (Th1) production; no suppression of IL-4 or IL-5 (Th2). | [2] [3] |
| Adjuvant Arthritis Rats | Reduced Th1 cytokine mRNA expression in joints and spleen; paralleled inhibition of disease progression. | [2] [3] |
| Type-II Collagen-Induced Arthritis | Showed little effect, consistent with the non-Th1-dominant nature of this model. | [2] [3] |
This compound exhibits nonlinear pharmacokinetics in rats. Studies identified that its major demethylated metabolite (M-I) competitively inhibits the cytochrome P450-mediated metabolism of the parent drug. This product inhibition is a key factor responsible for the nonlinearity, as saturation of elimination occurs with increasing doses [5] [6] [7].
The foundational evidence for this compound's mechanism came from studies using established Th1-dominant and Th2-dominant T-cell lines [2] [3]:
The following diagram illustrates the proposed mechanism by which this compound exerts its selective immunomodulatory effect, based on the available research:
This proposed mechanism of selective Th1 suppression underpinned the development of this compound as a potential disease-modifying antirheumatic drug (DMARD) [9].
The available evidence strongly supports IFN-γ and Th1 cytokine suppression as the core mechanism of this compound. For the most current research in this area, it would be best to investigate literature on modern IFN-γ inhibitors or Th1 pathway modulators for rheumatoid arthritis.
The table below summarizes the core molecular and pharmacological interactions of TAK-603.
| Aspect | Description |
|---|---|
| Primary Known Target | Acts as a modulator of Interferon-gamma (IFN-γ) [1]. |
| Key Mechanism | Selectively suppresses Th1-type cytokines (IFN-γ, IL-2) without inhibiting Th2-type cytokines (IL-4, IL-5) [2] [3] [4]. |
| Cellular Effect | Reduces the frequency of disease-causative, antigen-reactive T-cells in vivo [5]. |
| Overall Therapeutic Hypothesis | Modulates immune responses where cellular immunity (often driven by Th1) plays a central role, such as in adjuvant-induced arthritis [2] [4]. |
The efficacy and mechanism of this compound have been characterized through a series of standardized experimental models.
This methodology is used to demonstrate the selective suppression of Th1 cytokines [2] [3].
This model is pivotal for evaluating the disease-modifying activity of this compound [2] [5] [4].
This protocol quantifies the frequency of antigen-reactive T-cells [5].
The following diagram illustrates the experimental workflow that integrates these in vivo and ex vivo methods to evaluate this compound's effects.
This compound exhibits nonlinear pharmacokinetics in rats, which is relevant for dose selection in preclinical and clinical studies [7].
This compound exerts its effects by selectively suppressing cytokines characteristic of a Th1 immune response, which is often dominant in cell-mediated autoimmune pathologies. The table below summarizes its core pharmacological actions:
| Aspect of Action | Specific Effect | Experimental Observation |
|---|---|---|
| Cytokine Profile | Suppresses Th1-type cytokines [1] [2] [3] | Dose-dependent suppression of IFN-γ and IL-2 production. |
| Does not suppress Th2-type cytokines [1] [2] | No significant effect on IL-4 and IL-5 production. | |
| Immunity Type | Inhibits cellular immunity [1] [4] | Effective in Th1-dominant models (e.g., adjuvant arthritis, GVHD). |
| Minimal effect on humoral immunity [1] | Little effect in Th2-dominant models (e.g., type-II collagen-induced arthritis). |
This selective suppression is consistent with its efficacy in preclinical models where cellular immunity plays a central role, such as adjuvant-induced arthritis and acute graft-versus-host disease (GVHD) [1] [4].
This protocol outlines a method for evaluating the selective effect of this compound on cytokine production in antigen-reactive T-cell lines.
Treatment with this compound should result in a dose-dependent suppression of the Th1 cytokines IFN-γ and IL-2 in the Th1-dominant cell lines, while the production of the Th2 cytokines IL-4 and IL-5 in the Th2-dominant line should remain largely unaffected [1] [2]. Data is typically presented as mean cytokine concentration ± SEM from multiple replicates.
The following diagram illustrates the key steps of the protocol:
This compound (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate) represents a promising disease-modifying antirheumatic drug (DMARD) with a unique mechanism of action targeting the underlying immunopathological processes in rheumatoid arthritis. This synthetic compound was developed through chemical modification of justicidins, natural products known for their potent bone resorption inhibitory activity [1] [2]. This compound exhibits a distinctive immunomodulatory profile characterized by selective suppression of T-helper 1 (Th1)-type cytokine production, which plays a central role in cellular immunity-driven joint pathology [3] [4]. The therapeutic potential of this compound extends beyond immunomodulation to direct chondroprotective effects through inhibition of osteoclast formation and prevention of bone resorption by mature osteoclasts, making it a valuable candidate for protecting articular integrity in inflammatory arthritis [2].
The pathophysiological context of rheumatoid arthritis involves complex interactions between immune cells and joint tissues, where activated T-cells and macrophages infiltrate the synovium and release pro-inflammatory cytokines that drive chondrocyte apoptosis and matrix degradation [5]. In this cascade, Th1-type cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2) promote inflammatory responses that contribute to cartilage destruction. This compound addresses this pathology through its selective suppression of Th1 cytokines while sparing Th2 cytokines (IL-4, IL-5), thereby modulating the immune balance in favor of cartilage protection and joint homeostasis [3] [4].
This compound is characterized by its quinoline derivative structure with a triazole moiety, contributing to its favorable pharmacological properties including oral bioavailability [6] [2]. The compound demonstrates dose-dependent nonlinear pharmacokinetics in rat models, attributed to product inhibition where its major demethylated metabolite (M-I) competitively inhibits cytochrome P450-mediated metabolism of the parent compound [7]. This unique pharmacokinetic profile necessitates careful consideration of dosing regimens in experimental designs and therapeutic applications. With a molecular weight of 478.50 and chemical formula C₂₅H₂₆N₄O₆, this compound is suitable for in vitro and in vivo investigations, typically administered orally in suspension formulations using 0.5% methylcellulose as vehicle [6].
The primary mechanism of this compound involves selective modulation of T-cell differentiation and cytokine production, particularly through suppression of Th1-type responses while preserving Th2 functionality [3] [4]. At the molecular level, this selective cytokine suppression disrupts the inflammatory cascade that leads to chondrocyte apoptosis and cartilage degradation. In adjuvant-induced arthritis (AA) models, this compound treatment significantly reduces IFN-γ mRNA expression in both arthritic joints and spleen tissue, correlating with improved clinical outcomes and histopathological findings [3] [4]. Additionally, this compound demonstrates direct bone protective effects by inhibiting osteoclast formation and activity, thereby preventing pathological bone resorption that accompanies progressive joint destruction in inflammatory arthritis [2].
Table 1: Key Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Name | Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate | [6] [2] |
| CAS Number | 158146-85-1 | [6] |
| Molecular Weight | 478.50 g/mol | [6] |
| Molecular Formula | C₂₅H₂₆N₄O₆ | [6] |
| Mechanism of Action | Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); Inhibition of osteoclast formation and activity | [3] [4] [2] |
| Primary Indication | Adjuvant arthritis; Rheumatoid arthritis (investigational) | [1] [3] |
| Solubility | Soluble in 0.5% methylcellulose for in vivo administration | [6] |
The following diagram illustrates the proposed mechanism of TANDEM-603 in chondrocyte protection:
The isolation of primary chondrocytes from articular cartilage represents a critical first step in establishing reliable in vitro models for evaluating chondroprotective compounds. For murine chondrocytes, articular cartilage is aseptically harvested from 24-day-old C57BL/6J mice and subjected to sequential collagenase digestion (0.2% collagenase Type II) for 2-3 hours at 37°C with continuous stirring [8]. The isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [8]. Chondrocyte characterization should be confirmed through toluidine blue staining (sulfated proteoglycan detection) and collagen II immunofluorescence labeling before experimental use, with first or second passage cells typically providing optimal responsiveness while maintaining phenotypic stability [8].
To model the inflammatory environment of rheumatoid arthritis, chondrocytes are stimulated with recombinant interleukin-1β (IL-1β), a key pro-inflammatory cytokine that drives cartilage matrix degradation and chondrocyte apoptosis in joint diseases [8]. Cells are typically pretreated with varying concentrations of this compound (0.1-10 µM) for 2 hours prior to induction of inflammation with IL-1β (10 ng/mL) for 24 hours [3] [8]. The treatment protocol should include appropriate controls: untreated cells (negative control), IL-1β-stimulated cells (positive control), and vehicle-treated cells (to account for solvent effects). For this compound, which is dissolved in DMSO, the final DMSO concentration should not exceed 0.1% to maintain cell viability and prevent solvent-induced artifacts [6].
Comprehensive evaluation of this compound-mediated chondroprotection involves multiple analytical approaches targeting different aspects of chondrocyte function and inflammatory response:
Table 2: In Vitro Experimental Parameters for this compound Chondrocyte Protection Assays
| Parameter | Standard Condition | Range Tested | Assessment Method |
|---|---|---|---|
| This compound Concentration | 1 µM | 0.1-10 µM | Dose-response [3] |
| IL-1β Induction | 10 ng/mL | 5-20 ng/mL | Inflammation induction [8] |
| Pretreatment Time | 2 hours | 1-4 hours | Pre-incubation [8] |
| Treatment Duration | 24 hours | 6-48 hours | Time-course [8] |
| NO Production | ~20 µM (reduced) | Measure reduction | Griess assay [8] |
| LDH Release | ~30% reduction | Measure reduction | Cytotoxicity assay [8] |
| MMP-3 Expression | ~40% decrease | Measure decrease | Western blot, qPCR [8] |
The adjuvant-induced arthritis (AA) model in Lewis rats provides a well-characterized experimental system for evaluating the therapeutic potential of anti-arthritic compounds like this compound. Arthritis is induced in male Lewis rats (200-250 g) through intradermal injection of 100 μL Complete Freund's Adjuvant (CFA) containing 0.03 g heat-killed Mycobacterium butyricum emulsified in sterile mineral oil into the base of the tail [3] [9]. Disease progression typically begins around day 12 post-immunization, with acute phase around day 21 and severe chronic phase by day 28 [9]. This compound is administered orally at 6.25 mg/kg/day dissolved in 0.5% methylcellulose solution, with treatment initiation at disease onset (day 12) continuing through the experimental endpoint [3] [6]. The dosing regimen should include daily monitoring of paw swelling, body weight, and clinical signs of arthritis to track disease progression and drug efficacy.
At appropriate experimental endpoints (typically days 21 and 28 post-immunization), animals are euthanized for comprehensive tissue collection and analysis. Hind limb joints should be carefully dissected and processed for various analytical approaches:
Comprehensive assessment of this compound efficacy in the AA model involves multiple outcome measures at molecular, cellular, and tissue levels:
The following workflow diagram outlines the key steps in the in vivo evaluation of this compound:
The efficacy of this compound in protecting chondrocytes and preserving articular cartilage should be evaluated through integrated data analysis combining molecular, cellular, and structural parameters. In the AA rat model, this compound treatment at 6.25 mg/kg/day demonstrates significant inhibition of arthritic paw swelling with an inhibition rate of approximately 65% compared to vehicle-treated controls [3]. This clinical improvement correlates with significant reduction in IFN-γ mRNA expression in both arthritic joints and spleen tissue, confirming the compound's mechanism of action through Th1 cytokine suppression [3] [4]. Histomorphometric analysis typically reveals preserved cartilage structure with significantly higher proteoglycan content (Safranin-O staining intensity) and reduced chondrocyte clustering in this compound treated animals compared to arthritic controls [9].
Robust statistical analysis is essential for validating the chondroprotective effects of this compound. Experimental designs should include appropriate sample sizes (typically n=6-8 animals per group for in vivo studies) to ensure adequate statistical power. Data are commonly expressed as mean ± standard error of the mean (SEM) and analyzed using one-way ANOVA with post-hoc tests for multiple comparisons or Student's t-test for two-group comparisons, with p<0.05 considered statistically significant [3] [8]. For comprehensive reporting, data should include both quantitative metrics (paw volume measurements, cytokine levels, histological scores) and representative images (histological sections, immunofluorescence staining) to provide complete contextual understanding of treatment effects.
Table 3: Expected Outcomes from this compound Treatment in Adjuvant Arthritis Models
| Parameter | Vehicle-Treated AA Rats | This compound-Treated AA Rats | Change | Assessment Method |
|---|---|---|---|---|
| Paw Swelling | Severe inflammation | ~65% reduction | ↓ | Plethysmometry [3] |
| IFN-γ mRNA | Markedly elevated | Significantly reduced | ↓ | RT-PCR [3] [4] |
| Cartilage Integrity | Severe proteoglycan loss | Protected structure | ↑ | Safranin-O staining [9] |
| Bone Erosion | Extensive joint destruction | Preserved bone volume | ↑ | μCT analysis [9] |
| Osteoclast Number | Elevated | Significantly decreased | ↓ | TRAP staining [2] |
| Inflammatory Infiltrate | Extensive | Reduced | ↓ | H&E staining [9] |
The choice of experimental models significantly influences the outcome and interpretation of this compound efficacy studies. Researchers should note that this compound demonstrates differential activity across various arthritis models, with robust efficacy observed in adjuvant-induced arthritis where Th1-type immune responses predominate, but limited effects in type-II collagen-induced arthritis where Th2 cytokines appear more influential [3] [4]. This model-specific activity aligns with the compound's mechanism of action centered on selective Th1 cytokine suppression. For comprehensive chondroprotection assessment, combined approaches utilizing both in vitro chondrocyte systems and in vivo arthritis models provide complementary data on direct cellular effects and integrated joint protection. When designing experiments, consideration should be given to treatment initiation timing (prophylactic vs. therapeutic), with this compound demonstrating particular efficacy when administered after disease onset in AA models [3].
Several technical aspects require careful optimization to ensure reliable assessment of this compound-mediated chondroprotection:
This compound represents a promising disease-modifying agent with demonstrated efficacy in protecting chondrocytes and preserving articular integrity in experimental arthritis models through its unique mechanism of selective Th1 cytokine suppression and osteoclast inhibition. The protocols outlined in this document provide comprehensive methodologies for evaluating the chondroprotective properties of this compound in both controlled in vitro systems and complex in vivo environments. The model-dependent efficacy of this compound, with particular potency in Th1-dominant arthritis models like adjuvant-induced arthritis, highlights the importance of target population stratification for maximal therapeutic benefit. Further investigation into the precise molecular pathways governing this compound's selective cytokine modulation and its potential synergistic combinations with existing anti-arthritic agents represents a promising direction for advancing rheumatoid arthritis therapeutics.
1. Compound Profile & Mechanism of Action this compound is a potent, orally active antirheumatic agent identified for adjuvant arthritis research. Its primary mechanism of action is the selective suppression of T-helper 1 (Th1)-type cytokine production, including key cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without significantly inhibiting Th2-type cytokines (IL-4, IL-5) [1] [2] [3]. This selective immunomodulation is consistent with its superior efficacy in animal models where cellular immunity is dominant [1].
2. Key Experimental Findings Summary The table below summarizes quantitative data from key experiments on this compound [1] [2] [3]:
| Experimental Model | This compound Treatment | Key Findings & Outcome | Citation |
|---|---|---|---|
| In Vitro: Allo-reactive BALB/c mouse T-cell line (Th1-dominant) | 1, 10 µM for 48 hours | Suppressed IFN-γ production; little effect on IL-4 production. | [1] [3] |
| In Vitro: OVA-reactive BALB/c mouse T-cell line (Th2-dominant) | 1, 10 µM for 48 hours | Showed little effect on IL-4 production. | [1] [3] |
| In Vivo: Adjuvant Arthritis Rats | 6.25 mg/kg/day, orally (p.o.) | Reduced IFN-γ mRNA in arthritic joint; 65% inhibition of paw swelling. | [1] [2] [3] |
| In Vivo: Adjuvant Arthritis Rats (systemic effect) | 6.25 mg/kg/day, orally (p.o.) | Reduced Th1-type cytokine mRNA expression in the spleen. | [1] [2] |
Protocol 1: In Vitro Suppression of Cytokine Production in T-Cell Lines
This protocol outlines the process for evaluating the selective effect of this compound on cytokine production in established T-cell lines [1].
1.1 T-Cell Line Preparation
1.2 Drug Treatment and Stimulation
1.3 Cytokine Measurement
Protocol 2: In Vivo Efficacy in Adjuvant Arthritis (AA) Rats
This protocol describes the evaluation of this compound in a live animal model of rheumatoid arthritis [1] [2].
2.1 Animal Model Induction
2.2 Drug Administration
2.3 Sample Collection and Analysis
The following diagram illustrates the hypothesized mechanism and experimental workflow for evaluating this compound, based on its documented effects and common pathways involved in Th1/Th2 differentiation and cytokine signaling. The core mechanism involves the selective inhibition of the Th1 pathway.
1. Basic Compound Information
2. Key Pharmacological Findings The table below summarizes quantitative findings from preclinical studies:
| Model System | Dose & Administration | Key Findings | Source |
|---|---|---|---|
| Mouse GVHD Model | 6.25 mg/kg/day, oral | Markedly reduced mortality; minimal GVHD pathology in liver, intestine, and skin; reduced production of Th1-type cytokines and proportion of Th1 cells. | [3] |
| Rat (Pharmacokinetics) | 10 mg/kg, oral | Peak plasma concentration (Cmax): 0.31 μg/mL; Time to Cmax (Tmax): 2 h; Bioavailability: ~53%. | [1] |
| Dog (Pharmacokinetics) | 10 mg/kg, oral | Peak plasma concentration (Cmax): 0.36 μg/mL; Time to Cmax (Tmax): 1.7 h; Bioavailability: ~42%. | [1] |
| In Vitro T-Cell Lines | N/A | Suppressed production of IFN-γ and IL-2 (Th1 cytokines) but not IL-4 or IL-5 (Th2 cytokines). | [2] |
This protocol is adapted from a study demonstrating the efficacy of this compound in preventing lethal acute GVHD [3].
1. Materials
2. Pre-Treatment Procedures
3. Induction and Dosing
4. Assessment and Endpoints
The following diagram illustrates the overall workflow of this protocol:
This protocol details a method to evaluate the selective effect of this compound on T-helper cell cytokine production [2].
1. Materials
2. Cell Stimulation and Treatment
3. Cytokine Measurement
4. Data Analysis
Understanding the unique PK properties of this compound is critical for experimental design and data interpretation.
1. Nonlinear Pharmacokinetics
2. Key Parameters in Animal Models The table below summarizes pharmacokinetic parameters from rat and dog studies:
| Parameter | Rat (10 mg/kg, p.o.) | Dog (10 mg/kg, p.o.) |
|---|---|---|
| Cmax (μg/mL) | 0.31 | 0.36 |
| Tmax (h) | 2.0 | 1.7 |
| t½ α (h) | 1.5 | 1.2 |
| t½ β (h) | 3.6 | 10.8 |
| Bioavailability | ~53% | ~42% |
| Key Finding | High distribution in liver, adrenal, gut; enterohepatic circulation. | Slower terminal elimination phase compared to rats. |
| Sources | [1] | [1] |
The following diagram illustrates the metabolic pathway and the key phenomenon of product inhibition:
TAK-603 is a selective suppressor of T-helper 1 (Th1)-type cytokine production. This mechanism is central to its efficacy in animal models where cellular immunity is a key factor [1].
The table below summarizes the key experimental findings from the identified studies:
| Experimental Model | Key Finding | Reported Dosage/Context |
|---|---|---|
| In vitro: Th1- and Th2-dominant T-cell lines and clones [1] | Suppressed production of Th1 cytokines (IFN-γ, IL-2). Did not suppress Th2 cytokines (IL-4, IL-5). | In vitro system (specific concentration not stated) |
| In vivo: Adjuvant Arthritis Rats [1] | Inhibited disease progression and reduced Th1 cytokine mRNA expression in joints and spleen. | 6.25 mg/kg/day (oral administration) |
| Pharmacokinetics in Rats [2] [3] | Exhibits nonlinear pharmacokinetics due to saturation of elimination and product inhibition by its major metabolite (M-I). | Intravenous injection at 1, 5, and 15 mg/kg |
While the exact cell culture concentration of this compound is not provided, the methodologies from the foundational paper can be reconstructed as follows.
This protocol is based on the experiments used to establish this compound's selective suppression of Th1 cytokines [1].
This protocol describes the in vivo model where this compound showed efficacy [1].
A critical factor to consider when planning experiments with this compound is its nonlinear pharmacokinetics [2] [3]. Studies in rats have shown that its clearance decreases with increasing dose, attributed to the saturation of elimination pathways and, importantly, product inhibition.
The following diagrams, created using Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow based on the protocols.
It is crucial to distinguish between this compound and a similarly named compound, TAK-243. While this compound is an anti-rheumatic agent, TAK-243 is a first-in-class inhibitor of the ubiquitin-like modifier activating enzyme 1 (UBA1) and is being investigated as an anti-cancer agent, particularly for triple-negative breast cancer [4]. They are different molecules with distinct molecular targets.
This compound is an orally active antirheumatic agent characterized by its selective suppression of T-helper 1 (Th1)-type cytokine production [1] [2] [3].
The table below summarizes key quantitative data from in vitro and in vivo studies:
| Model / System | This compound Concentration/Dose | Key Effects & Results |
|---|---|---|
| In Vitro: Allo-reactive & OVA-reactive BALB/c mouse T-cell lines [2] [3] | 1-10 µM (48h incubation) | Suppressed IFN-γ (Th1) production; showed little to no effect on IL-4 (Th2) production. |
| In Vivo: Adjuvant Arthritis (AA) Rats [1] [2] [3] | 6.25 mg/kg/day (oral gavage) | Inhibited arthritic paw swelling (~65% inhibition rate); significantly reduced IFN-γ mRNA expression in arthritic joints and spleen. |
While a ConA protocol is not specified, the search results detail robust methodologies for evaluating this compound's effects in other immune models. You can adapt the core techniques from these approaches.
In Vitro T Cell Cytokine Production Assay This method is used to demonstrate the selective suppression of Th1 cytokines [1] [2].
In Vivo Adjuvant Arthritis Model This model shows where this compound is effective and outlines methods for assessing systemic and local cytokine response [1] [2].
To design a protocol for ConA-induced cytokine production, you can integrate the established methods above with the standard use of Concanavalin A (ConA), a nonspecific T-cell mitogen. The following diagram outlines this logical workflow.
When designing in vivo experiments, be aware that this compound exhibits nonlinear pharmacokinetics in rats. Its total body clearance decreases with increasing dose, primarily due to product inhibition where its major metabolite (M-I) inhibits the cytochrome P450-mediated metabolism of the parent drug [4] [5]. This means that dose increases may lead to a disproportionate rise in systemic exposure.
This information supports the development of this compound as a selective immunomodulatory agent. Its consistent profile across in vitro and in vivo systems makes it a valuable tool for researching Th1-driven autoimmune pathologies like adjuvant arthritis. The provided data and methodologies offer a solid foundation for crafting a specific ConA-induced cytokine production protocol.
This compound is a novel synthetic anti-rheumatic drug investigated for its immunomodulating and articular protecting activities. Preclinical studies indicate its primary mechanism involves selective suppression of T-helper 1 (Th1) cytokine production and protection of cartilage from destruction, rather than acting as a broad anti-inflammatory or analgesic agent [1] [2]. The table below summarizes its core pharmacological profile.
Table 1: Key Pharmacological Profile of this compound
| Aspect | Description |
|---|---|
| Drug Class | Small Molecule, Anti-rheumatic [3] |
| Primary Indication (Experimental) | Rheumatoid Arthritis [1] |
| Mechanism of Action | Selective suppression of Th1-type cytokines (IFN-γ, IL-2); modulation of interferon-gamma; protection of cartilage from IL-1 induced extracellular matrix reduction [1] [2] [3] |
| Key In Vivo Model | Adjuvant-Induced Arthritic (AA) Rats [1] |
| Effective Oral Dose (AA Rats) | 3.13 - 6.25 mg/kg/day [1] [2] |
Research on this compound reveals several critical findings for histological and immunological assessment.
While the exact protocols from the literature are not fully detailed, the following is a reconstructed and recommended methodology based on the described studies and standard histological practice [1] [4].
Stain sections to evaluate different aspects of joint pathology. The expected results for this compound treatment are summarized below.
Table 2: Staining Protocols for Joint Histopathology
| Staining Method | Target Structures | Purpose in this compound Analysis | Expected Outcome with this compound |
|---|---|---|---|
| Hematoxylin & Eosin (H&E) | General histology: nuclei (blue), cytoplasm & matrix (pink) [4]. | Assess overall joint architecture, synovial inflammation (synovitis), pannus formation, and cellular infiltration. | Reduced synovial hyperplasia, less immune cell infiltration, and minimal pannus invasion compared to arthritic controls. |
| Safranin O / Fast Green | Proteoglycans (red/orange), cartilage (green). | Evaluate cartilage integrity and proteoglycan loss. Directly tests the "articular protecting" claim [1]. | Stronger Safranin O staining, indicating preserved proteoglycan content and cartilage matrix. |
| Toluidine Blue | Metachromatic staining of proteoglycans and cartilage matrix (purple). | Similar to Safranin O, assesses cartilage health. | More intense metachromatic staining, suggesting healthy cartilage. |
| Masson's Trichrome | Collagen fibers (blue/green), nuclei (dark), muscle/cytoplasm (red) [4]. | Visualize collagen deposition and fibrosis in the synovium and subchondral bone. | Potentially reduced abnormal collagen deposition and fibrosis. |
For objective analysis, perform quantitative measurements on stained sections using image analysis software (e.g., ImageJ) [4].
To corroborate histological findings with the proposed mechanism of action, the following protocols are recommended.
The immunological effects of this compound are linked to cytokine signaling networks. The following diagram illustrates the primary immunological mechanism of this compound, centered on the selective suppression of the Th1 pathway.
Beyond the specific cytokine suppression, this compound's cartilage-protective effects may involve broader signaling pathways implicated in inflammation and joint integrity. The following workflow outlines a comprehensive experimental plan from in vivo modeling to integrated analysis.
This compound represents a promising immunomodulatory agent with a unique mechanism focused on suppressing pathogenic Th1-driven immune responses and directly protecting articular cartilage. The recommended protocols provide a framework for quantitatively analyzing its efficacy through detailed histology, histomorphometry, and molecular biology. Researchers should adapt decalcification times and antibody concentrations based on preliminary experiments. Combining these techniques will provide a comprehensive picture of this compound's effects on joint structure and the underlying immune pathology.
TAK-603 is an investigational anti-rheumatic agent characterized by its selective immunomodulatory action. Its primary documented mechanism is the selective suppression of T-helper 1 (Th1)-type cytokine production, including key mediators like interferon-gamma (IFN-γ) and interleukin-2 (IL-2). It does not significantly suppress Th2-type cytokines (IL-4, IL-5), which is consistent with its greater efficacy in disease models where cellular immunity is dominant [1]. Furthermore, this compound is identified as an inhibitor of the IκB kinase (IKK) complex, specifically targeting both IKKα and IKKβ [2]. This action potently suppresses the NF-κB signaling pathway, a central regulator of inflammation and joint destruction in rheumatoid arthritis (RA).
The therapeutic efficacy of this compound has been demonstrated in specific animal models, with its effectiveness closely linked to the underlying immunopathology.
The table below summarizes the key quantitative findings from these models:
| Animal Model | Reported Effective Dose | Key Pharmacodynamic Effects | Impact on Radiographic Progression |
|---|---|---|---|
| Adjuvant Arthritis Rat | 6.25 mg/kg/day (p.o.) | Suppression of IFN-γ and IL-2; reduced Th1 cytokine mRNA in joints and spleen [1] | Inhibited progression of arthritis [1] |
| Type-II Collagen Arthritis | Ineffective | No significant suppression of Th1 cytokines [1] | Not applicable |
A critical consideration for designing experiments with this compound is its nonlinear pharmacokinetic profile in rats. Studies indicate that with increasing intravenous doses (1 to 15 mg/kg), the total body clearance of the unchanged drug significantly decreases, suggesting saturation of its elimination processes [3]. Evidence points towards product inhibition by its major demethylated metabolite (M-I) as a key factor responsible for this nonlinearity. Therefore, researchers should be cautious when extrapolating doses and anticipate that exposure may not increase proportionally with dose [3].
While specific protocols for this compound are not published, the following workflow outlines the general principles for assessing joint damage in arthritis models, informed by standard practices and the known pathophysiology of RA.
To comprehensively evaluate the drug's effect, radiographic data should be correlated with mechanistic biomarkers. The 14-3-3η protein is a relevant mediator, as it activates key signaling pathways like ERK and JNK, and induces pro-inflammatory factors (IL-1, IL-6) and joint damage mediators (MMP-1) at concentrations found in RA patients [4]. Furthermore, serum 14-3-3η levels are associated with radiographic damage and progression in RA, providing a potential soluble biomarker to complement imaging data [4].
The following diagram illustrates the proposed signaling pathway of this compound and its relationship to joint pathology, integrating the role of 14-3-3η.
This compound, a quinoline derivative, is a disease-modifying antirheumatic drug (DMARD) investigated for rheumatoid arthritis treatment. It is a potent, orally active agent that acts on the immune system, particularly cellular immunity, to reduce the number of antigen-reactive T-cells and selectively suppress Th1-type cytokine production [1] [2] [3]. In models where cellular immunity is central, like adjuvant arthritis (AA), this compound is highly effective.
The table below summarizes its core properties and primary mechanism:
| Property | Description |
|---|---|
| Drug Name | This compound [3] |
| Chemical Class | Quinoline derivative [1] |
| Administration | Orally active [3] |
| Primary Indication (Research) | Adjuvant Arthritis (AA) [1] [2] [3] |
| Key Molecular Targets | Reduces disease-causative, antigen-reactive T-cells; selectively inhibits Th1-type cytokine production (IFN-γ, IL-2) [1] [2] |
Studies in AA rats demonstrate that this compound significantly suppresses disease progression. Treatment with 6.25 mg/kg/day, orally, from day 0 to 10 after adjuvant injection, resulted in pronounced inhibition of paw swelling and lower arthritis scores [1] [2]. The efficacy is linked to its specific immunomodulatory action, as summarized below:
| Experimental Model | This compound Dosage & Regimen | Key Quantitative Findings | Biological Significance |
|---|---|---|---|
| Adjuvant Arthritis (AA) Rats [1] [2] | 6.25 mg/kg/day, p.o., days 0-10 | 65% inhibition of arthritic paw swelling [2] | Suppresses disease severity in a therapeutic model. |
| AA Rat Splenocyte Transfer [1] | 6.25 mg/kg/day to donor rats | Arthritis-causing activity of splenocytes reduced to less than 1/3 of control [1] | Acts on the induction phase of the immune response. |
| Cytokine mRNA Expression in AA Rats [2] | 6.25 mg/kg/day, p.o. | Significantly reduced IFN-γ mRNA in arthritic joint and spleen [2] | Selective suppression of Th1-type immunity at disease sites. |
| In Vitro T-Cell Lines [2] | 1-10 µM, 48 hours | Suppressed IFN-γ production; little effect on IL-4 production [2] | Confirmed direct and selective inhibition of Th1-cell function. |
This protocol outlines the core in vivo experiment for assessing this compound's efficacy [1] [2].
This protocol confirms this compound's action on the immune system's induction phase [1].
This method quantifies the frequency of disease-relevant T-cells [1].
The following diagrams, generated with Graphviz, illustrate the proposed mechanism of this compound and the experimental workflow.
This diagram illustrates how this compound selectively targets the Th1 pathway to reduce arthritis symptoms.
This diagram outlines the key steps for evaluating this compound in the AA rat model.
This compound demonstrates a clear disease-modifying effect in experimental autoimmune arthritis. Its efficacy stems from a targeted immunomodulatory mechanism: reducing the population of pathogenic T-cells and selectively suppressing pro-inflammatory Th1-type cytokines during the induction phase of the disease [1] [2]. The provided data, protocols, and visualizations offer a foundation for researchers to further explore its potential application.
The following information is primarily derived from a foundational study published in Blood in 2001 [1]. This resource provides the essential quantitative data and experimental parameters for using TAK-603 in a preclinical mouse model of lethal acute GVHD.
The table below outlines the key components used to establish the acute GVHD model in the this compound study [1].
| Model Parameter | Description |
|---|---|
| Recipient Mice | BALB/c (H-2d) |
| Donor Mice | C57BL/6 (H-2b) |
| Conditioning | 10 Gy (1000 cGy) Total Body Irradiation (TBI) |
| Transplant | Bone marrow cells and spleen cells from donor mice |
| GVHD Type | MHC-mismatched, lethal acute GVHD |
This table details the administration protocol and the primary outcomes observed with this compound treatment in the established model [1].
| Parameter | Details |
|---|---|
| Drug | This compound (a quinoline derivative) |
| Route of Administration | Oral (administered in drinking water) |
| Treatment Duration | From day 0 to day 20 after transplantation |
| Key Findings | Markedly reduced mortality; Minimal signs of GVHD pathology in the liver, intestine, and skin |
| Mechanistic Action | Reduced production of Th1-type cytokines (IFN-γ, TNF-α); Decreased proportion of Th1 cells in CD4+ T cells |
This section provides a step-by-step methodology for establishing the acute GVHD model and testing this compound, based on the cited study [1].
The diagram below illustrates the complete experimental workflow for establishing the GVHD model and evaluating this compound.
This compound is a selective suppressor of T-helper 1 (Th1)-type cytokine production and was investigated as a potential anti-rheumatic agent [1]. Its primary documented application in immunology is for modulating the Th1/Th2 balance in vitro and for researching adjuvant-induced arthritis models in vivo [1] [2].
The table below summarizes its core applications and effects:
| Application Area | Mechanism of Action | Key Observed Effects | Relevance to Immunology Research |
|---|---|---|---|
| Th1/Th2 Cytokine Modulation [1] | Selective suppression of Th1-type cytokine production [1]. | ↓ Production of IFN-γ and IL-2 (Th1 cytokines). No significant suppression of IL-4 or IL-5 (Th2 cytokines) [1]. | Study of Th1-driven immune responses (e.g., cellular immunity, autoimmune pathologies). |
| Adjuvant Arthritis Research [1] [2] | Inhibition of Th1-type cytokine mRNA expression locally (arthritic joint) and systemically (spleen) [1]. | Reduced arthritic paw swelling (65% inhibition rate); decreased IFN-γ mRNA in joints [1] [2]. | Research into rheumatoid arthritis and other inflammatory diseases where Th1 responses are dominant. |
The following protocol is reconstructed from methods described in the 1997 Immunology study [1].
After the incubation period, you can analyze the following endpoints:
This compound selectively suppresses Th1-type cytokine production. The diagram below illustrates its targeted action within the T-cell differentiation and cytokine production pathway.
| Protocol Step | Key Details | References |
|---|---|---|
| Cell Lines | Mouse allo-reactive T cells (Th1); OVA-reactive T cells (Th2). | [1] |
| This compound Stock | Dissolved in DMSO. | (Assumed standard practice) |
| Working Concentration | 1 µM and 10 µM in culture medium. | [1] |
| Treatment Duration | 48 hours with antigenic stimulation. | [1] |
| Key Readouts | IFN-γ and IL-2 (Th1) vs. IL-4 and IL-5 (Th2) protein (ELISA) or mRNA (RT-PCR). | [1] [3] |
TAK-603 is an orally active anti-rheumatic agent characterized as a selective suppressor of T-helper type 1 (Th1) cytokine production [1] [2]. Its therapeutic effect is not achieved by altering its own mRNA levels, but by modulating the mRNA expression of key cytokines in specific disease models.
The core rationale for mRNA expression analysis in this compound studies is to demonstrate its immunomodulatory mechanism. Research has shown that this compound's efficacy in suppressing adjuvant arthritis (AA) in rats correlates with the inhibition of Th1-type cytokine mRNA expression at the site of inflammation and systemically [1].
The following table summarizes the critical experimental models and the quantitative outcomes of this compound treatment on mRNA expression and disease pathology.
| Experimental Model | Treatment Regimen | Key mRNA Expression Findings | Pathological Outcome |
|---|---|---|---|
| Adjuvant Arthritis (AA) Rats [1] [2] | 6.25 mg/kg/day, orally (p.o.) | Significant reduction in IFN-γ and IL-2 mRNA in arthritic joints and spleen [1]. | 65% inhibition of arthritic paw swelling [1] [2]. |
| Type II Collagen-Induced Arthritis (CIA) [1] | Not specified | No observed suppression of Th1-type cytokines [1]. | Little to no therapeutic effect [1]. |
| In Vitro T-Cell Lines (Allo-reactive & OVA-reactive) [1] | 0, 1, 10 µM; 48 hours | Dose-dependent suppression of IFN-γ and IL-2 (Th1). No significant effect on IL-4 or IL-5 (Th2) production [1]. | Not applicable (in vitro system). |
The experimental workflow for analyzing the mRNA expression changes in response to this compound treatment involves sample collection from animal models, RNA extraction, and quantitative measurement. The diagram below outlines this general process.
The methodologies below are compiled from the general experimental procedures used in the cited studies on this compound [1] and related immunological research [3] [4].
The table below summarizes the available key information on this compound:
| Aspect | Available Information | Key Gaps & Limitations |
|---|---|---|
| Drug Name | This compound (Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate) [1] | Information is from historical research; current development status is unclear. |
| Drug Type | Small Molecule, Anti-rheumatic [2] [1] | Listed as "Experimental"; no approved indications found [1]. |
| Mechanism of Action | Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); protects cartilage from IL-1-induced destruction [2] [3]. | Precise molecular target within the Th1 pathway is not fully detailed. |
| Reported Efficacy | In Vivo (Adjuvant Arthritic Rats):
The following tables consolidate quantitative data from pre-clinical studies, which form the basis for the proposed protocols.
Table 1: In Vivo Efficacy of this compound in Adjuvant Arthritic (AA) Rats This data is derived from [2].
| Parameter | Effect of this compound | Notes |
|---|---|---|
| Hind Paw Swelling | Inhibition | |
| Body Weight Loss | Inhibition | |
| Synovial Lesions | Suppression | Based on histological study. |
| Joint & Bone Destruction | Suppression | Based on radiographic study. |
| Minimum Effective Dose | 3.13 mg/kg/day (p.o.) | |
| Effective Dosing Period | First 7 days after adjuvant injection | Suggests action on early immune response. |
| Effect on Immunity | Suppressed Type IV (cellular) allergy; no effect on Type III allergy. | Consistent with Th1-targeted mechanism. |
Table 2: In Vitro Immunomodulatory Effects of this compound Data synthesized from [2] and [3].
| Experimental System | Observed Effect | Effective Concentration |
|---|---|---|
| Mouse Lymphocytes | Suppressed mitogen-induced proliferation | ( 10^{-7} ) to ( 10^{-5} ) M |
| Rat Lymphocytes | Suppressed ConA-induced IFN-γ and IL-2 production | ( 10^{-7} ) to ( 10^{-5} ) M |
| Established T-cell Lines | Selectively suppressed Th1 cytokine production (IFN-γ, IL-2); no suppression of Th2 cytokines (IL-4, IL-5) | Consistent selective effect |
| Rabbit Chondrocytes | Inhibited IL-1-induced extracellular matrix reduction | Significant inhibition at tested concentrations |
| Rat Peritoneal Cells | No effect on PGE2 production | Suggests mechanism is prostaglandin-independent |
The following protocols are reconstructed based on methodologies described in the historical literature [2] [3]. Specific details like vendor sources for reagents are unavailable.
Protocol 1: Assessing Efficacy in Adjuvant Arthritic (AA) Rats
Protocol 2: In Vitro Analysis of Th1-Cytokine Suppression
The diagram below illustrates the proposed immunomodulatory mechanism of this compound based on the search results.
This compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, is a small molecule with immunomodulating properties. It selectively suppresses cellular immunity and inhibits articular cartilage and bone destruction [1] [2] [3].
The following protocols are compiled from peer-reviewed studies using rodent models of adjuvant-induced arthritis (AA).
The table below summarizes effective dosing regimens from published studies:
| Animal Model | Dose | Route | Dosing Frequency | Key Efficacy Findings | Source |
|---|---|---|---|---|---|
| Adjuvant Arthritic (AA) Rats | 3.13 mg/kg | Oral (p.o.) | Daily | Inhibition of hind paw swelling & body weight loss | [1] |
| AA Rats | 6.25 mg/kg | Oral (p.o.) | Daily | 65% inhibition of paw swelling; reduced IFN-γ mRNA in joints & spleen | [2] [4] |
| AA Rats | 25 mg/kg | Oral (p.o.) | Daily | Suppression of Type IV (delayed-type) allergy | [1] |
The following methodologies are used to evaluate the effects of this compound in animal models.
The following diagram illustrates the experimental workflow for investigating this compound's mechanism of action in an adjuvant arthritis (AA) rat model.
This compound exhibits nonlinear pharmacokinetics in rats and humans, meaning its clearance changes with dose [6] [7] [8].
This compound is a promising disease-modifying anti-rheumatic drug (DMARD) candidate that selectively targets Th1-driven pathology and directly protects joint integrity. For in vivo studies:
What causes the nonlinear pharmacokinetics of TAK-603? The primary mechanism is product inhibition. M-I, the major demethylated metabolite of this compound, inhibits the further metabolism of the parent drug. As the dose increases, more M-I is formed, which in turn more strongly inhibits the clearance of this compound, leading to a dose-dependent decrease in its total body clearance [1] [2] [3].
What is the experimental evidence for this product inhibition? Evidence comes from both in vivo and in vitro studies [1] [2]:
How can this compound and its metabolites be measured in serum? A double column-switching high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of this compound, M-I, and another metabolite (M-III) in human serum. This method involves liquid-liquid extraction with ethyl acetate and has a low quantitation limit of 1 ng/mL for all three analytes [4].
Does M-I have pharmacological activity? Yes, M-I has been reported to possess the same pharmacological potency as the parent this compound compound [4].
The table below summarizes quantitative findings from pivotal rat studies on the product inhibition of this compound by M-I.
Table 1: Summary of Key In Vivo Findings on Product Inhibition
| Experimental Model | Dose of this compound | Intervention | Key Observation on this compound Clearance | Source |
|---|---|---|---|---|
| Normal Rats (IV) | 1, 5, 15 mg/kg | None | Total body clearance decreased significantly with increasing dose. | [2] |
| Rats with M-I Infusion | Not specified | IV infusion of M-I (5.3 & 16.0 mg/h/kg) | Total body clearance decreased remarkably; the decline depended on M-I steady-state concentration. | [1] |
| Bile-cannulated Rats (IV) | 1 & 15 mg/kg | Enterohepatic circulation interrupted | Elimination rate from plasma increased. | [1] |
1. Investigating Product Inhibition via Metabolite Infusion This protocol directly tests the effect of pre-existing M-I on this compound clearance [1].
2. Using Bile Cannulation to Study the Phenomenon This method reduces systemic levels of M-I by preventing its reabsorption [1].
3. Analytical Method for Quantifying this compound and Metabolites For accurate measurement in serum samples [4].
The following diagram illustrates the metabolic relationship and the key inhibition mechanism between this compound and M-I.
Here are answers to common questions your team might have:
What causes the nonlinear pharmacokinetics of TAK-603 in rats? The primary mechanism is product inhibition. The major demethylated metabolite of this compound, known as M-I, accumulates and competitively inhibits the cytochrome P450 (CYP) enzymes responsible for metabolizing the parent drug, this compound. This creates a feedback loop where the product of metabolism slows down its own production [1] [2].
What is the evidence for this product inhibition mechanism? Evidence comes from both in vivo and in vitro studies:
Does saturation of metabolic enzymes also play a role? While saturation of elimination processes is a factor, the observed first-order, dose-dependent disappearance of this compound from circulation indicates that saturation alone is not the sole cause. The data strongly suggests that inhibition by the M-I metabolite is the most significant factor for the nonlinearity [1] [2].
What is the biological activity of this compound? this compound is a new antirheumatic agent. It has been shown to selectively suppress the production of Th1-type cytokines (like IFN-γ and IL-2) and is effective in inhibiting the progression of adjuvant arthritis in rats [4] [5].
The table below summarizes key quantitative data from the foundational rat studies.
| Parameter | Findings and Dependence | Experimental Context |
|---|---|---|
| Total Body Clearance (CLtot) | Significantly decreased with increasing dose [1] [2]. Decreased with increasing steady-state concentration of M-I metabolite [3]. | IV doses of 1, 5, 15 mg/kg [1] [2]. M-I infused at 5.3 and 16.0 mg/h/kg [3]. |
| Apparent Volume of Distribution (Vd) | Not significantly altered by increasing dose [1] [2]. Not altered by M-I infusion [3]. | IV doses of 1, 5, 15 mg/kg [1] [2]. M-I infused at 5.3 and 16.0 mg/h/kg [3]. |
| In Vitro Inhibition | This compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation [1] [2]. | Assays using rat liver microsomes [1] [2]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies.
1. In Vivo Pharmacokinetic Study in Rats
2. In Vitro Metabolite Inhibition Study
3. In Vivo Metabolite Infusion Study
The following diagrams illustrate the key metabolic relationship and experimental workflow.
This guide consolidates technical information on this compound, an experimental anti-rheumatic agent, to support your preclinical research.
FAQ: Frequently Asked Questions
What is the primary mechanism of action of this compound? this compound is characterized as a selective suppressor of Th1-type cytokine production. Evidence from in vitro and in vivo studies indicates that it suppresses key Th1 cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), without significantly affecting Th2 cytokines (IL-4, IL-5). This mechanism is consistent with its efficacy in animal models where cellular immunity is dominant [1]. One database also lists IFN-γ as a molecular target, describing this compound's action as "modulation" [2].
In which animal models has this compound shown efficacy? this compound has demonstrated significant efficacy in the rat adjuvant-induced arthritis model. Its therapeutic effect parallels the suppression of Th1 cytokine mRNA expression both in the arthritic joints and the spleen. In contrast, it showed little effect in the type-II collagen-induced arthritis model, where Th2 cytokines appear to play a more critical role [1].
What is a critical pharmacokinetic property to consider when dosing this compound? this compound exhibits nonlinear pharmacokinetics in rats. As the dose increases, the clearance of the parent drug decreases. In vitro evidence suggests this is likely due to product inhibition, where its major demethylated metabolite (M-I) competitively inhibits the cytochrome P450 enzymes responsible for this compound's own metabolism [3]. This property means that increases in dose may lead to a disproportionate increase in systemic exposure.
What was an effective dose in the rat adjuvant arthritis model? In the adjuvant arthritis rat model, treatment with 6.25 mg/kg/day, administered orally (p.o.), resulted in significantly lower Th1 cytokine mRNA expression and inhibited the progression of arthritis [1].
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action for Researchers |
|---|---|---|
| Lack of efficacy in disease model | Model dependent on Th2 immunity | Verify the immunology of your animal model. This compound is ineffective in Th2-dominant models like type-II collagen-induced arthritis [1]. |
| Nonlinear exposure after dose increase | Saturation of metabolic clearance and product inhibition | Conduct careful dose-ranging pharmacokinetic studies. The nonlinear PK suggests that a small dose increase could lead to a large rise in exposure [3]. |
| Variable response in in vitro systems | Specificity for Th1-type T-cells | Confirm the T-helper cell profile in your assay system. Efficacy is primarily observed in Th1-dominant cell lines and clones [1]. |
The table below summarizes key quantitative data from the literature to aid in your experimental design.
Table 1: Key Experimental Findings for this compound from Preclinical Studies
| Parameter | Value / Finding | Experimental Context | Source |
|---|---|---|---|
| Effective Dose | 6.25 mg/kg/day (p.o.) | Adjuvant Arthritis Rat Model | [1] |
| Key Metabolite | Demethylated metabolite (M-I) | Rat and human liver microsomes | [3] |
| Mechanism of Nonlinear PK | Product inhibition by metabolite M-I | Rat in vivo and in vitro (liver microsomes) | [3] |
| Cytokine Suppression | IFN-γ, IL-2 (Th1 cytokines) | Mouse Th1 cell lines (allo-reactive, mite antigen-reactive) | [1] |
| No Significant Effect On | IL-4, IL-5 (Th2 cytokines) | Mouse Th2 cell line (ovalbumin-reactive) | [1] |
1. Protocol for Assessing Efficacy in Adjuvant Arthritis Rats
This method is adapted from the study that demonstrated the efficacy of this compound [1].
2. Protocol for Investigating Nonlinear Pharmacokinetics
This in vitro approach can help elucidate the saturation and inhibition phenomena observed with this compound [3].
The following diagrams illustrate the proposed mechanism of action and a key experimental workflow based on the search results.
Mechanism of this compound Action on Immune Pathways
Proposed Pathway for Nonlinear Pharmacokinetics
Workflow for Efficacy Assessment in Arthritis Model
Please be aware of the following limitations when planning your research:
What causes the nonlinear pharmacokinetics of this compound? The nonlinear pharmacokinetics (where clearance decreases with increasing dose) are primarily due to product inhibition [1] [2]. The major demethylated metabolite of this compound, known as M-I, inhibits the further metabolism of the parent drug. As the dose increases, more M-I is formed, which in turn more strongly inhibits the clearance of unchanged this compound [1].
How does bile duct cannulation help study this phenomenon? Bile duct cannulation (BDC) allows researchers to interrupt the enterohepatic circulation—the process where compounds excreted in the bile are reabsorbed from the intestine back into the bloodstream [1]. In this compound studies, when BDC was performed, the systemic levels of the inhibitory metabolite M-I were reduced. This led to an increased elimination rate of this compound, providing direct evidence that the enterohepatic circulation of M-I is a key factor in the observed product inhibition [1].
What is a critical checkpoint before using BDC rats in a study? It is recommended to exclude BDC rats with hyperbilirubinemia (elevated serum bilirubin, TBIL ≥0.20 mg/dl), however mild, from biliary excretion studies [3]. Hyperbilirubinemia indicates possible reduced function of the multidrug resistance-associated protein 2 (Mrp2), which can lead to significant underestimation of a drug's biliary excretion. For instance, in pravastatin studies, mild hyperbilirubinemia reduced biliary excretion by 54% [3].
Here are the methodologies used in the key studies to investigate this compound pharmacokinetics.
1. Study of Product Inhibition using BDC Rats [1]
2. In Vitro Metabolic Inhibition Study [2]
3. Robust Bile Duct Cannulation Method [4]
The table below summarizes quantitative findings from the pharmacokinetic studies.
| Study Focus | Experimental Group | Key Finding | Reference |
|---|---|---|---|
| Product Inhibition | Rats infused with M-I metabolite | Total body clearance of this compound decreased remarkably. | [1] |
| Dose-Dependent PK | Rats dosed with this compound (1, 5, 15 mg/kg) | Total body clearance significantly decreased with increasing dose. | [2] |
| Impact of Hyperbilirubinemia | BDC rats with mild hyperbilirubinemia | Biliary excretion of pravastatin significantly reduced by 54%. | [3] |
| Surgical Model Health | BDC rats post-surgery (5 days) | No significant difference in liver enzymes (ALT, AST, ALP) or total bilirubin vs. control groups. | [5] |
This workflow diagram illustrates the experimental steps and the key pharmacokinetic interaction for studying this compound using bile duct cannulation.
The following conceptual diagram illustrates the core mechanism of product inhibition identified in these studies.
The primary factor for the nonlinear pharmacokinetics (i.e., decreased clearance with increasing dose) of TAK-603 is product inhibition [1] [2].
After administration, this compound is metabolized to a major demethylated metabolite, known as M-I. This metabolite, in turn, competitively inhibits the cytochrome P450 (CYP) enzymes responsible for metabolizing the parent this compound drug. This creates a feedback loop where the product of metabolism (M-I) inhibits its own production, leading to saturation of the elimination capacity at higher doses [1] [2].
The quantitative data from rat studies is summarized in the table below.
| Dose (mg/kg) | Total Body Clearance | Apparent Distribution Volume | Primary Mechanism |
|---|---|---|---|
| 1 mg/kg | Higher clearance | No significant change | Competitive inhibition of CYP enzymes by the metabolite M-I (Product Inhibition) [1] [2]. |
| 5 mg/kg | Decreased clearance | No significant change | |
| 15 mg/kg | Significantly decreased clearance | No significant change |
Based on the research, here are detailed methodologies you can use to study this compound's metabolic clearance.
This protocol is used to characterize the basic nonlinear pharmacokinetic profile [1] [2].
This protocol helps identify the specific metabolic enzymes involved and the product inhibition mechanism [1] [2].
The following diagram illustrates the dual aspects of this compound: its intended therapeutic action and the key metabolic challenge of product inhibition.
Here are some specific experimental issues and potential solutions based on the known pharmacology of this compound.
| Experimental Scenario | Possible Cause | Suggested Investigation |
|---|---|---|
| Unexpectedly high drug exposure or prolonged half-life in vivo. | Saturation of metabolic clearance due to product inhibition, especially at higher doses [1] [2]. | Conduct dose-ranging studies. Use LC-MS/MS to monitor levels of both this compound and the M-I metabolite to confirm their correlation. |
| Lack of efficacy in disease models where NF-κB is implicated. | Insufficient target engagement despite adequate exposure [3] [4]. | Verify IKK inhibition in your system with a phospho-IκBα Western blot. Ensure your model is dependent on Th1-type cytokines, which this compound selectively suppresses [4]. |
| High variability in pharmacokinetic parameters between subjects. | Differences in metabolic capacity due to genetic polymorphisms in CYP enzymes or drug interactions. | Perform in vitro studies with individual human liver microsomes to assess metabolic variability. Screen for co-administered drugs that might inhibit or induce CYP enzymes. |
A pivotal study investigating the enterohepatic circulation of TAK-603 in rats is summarized in the table below. This study provides the core quantitative data and experimental observations that your technical guides can reference [1].
| Aspect | Description and Key Findings |
|---|---|
| Core Finding | Dose-dependent pharmacokinetics of this compound are due to product inhibition, where its major demethylated metabolite (M-I) inhibits the metabolic clearance of the parent drug [1]. |
| Experimental Model | Bile-cannulated rats [1]. |
| Critical Intervention | Interrupting the enterohepatic circulation by bile cannulation reduced systemic levels of the M-I metabolite [1]. |
| Observed Outcome | Elimination rates of this compound increased when enterohepatic circulation was interrupted and M-I levels were lowered [1]. |
| Quantitative Data | Rats were continuously infused with M-I at rates of 5.3 and 16.0 mg/h/kg. The total body clearance of this compound declined depending on the steady-state plasma concentrations of M-I [1]. |
| Developed Model | A kinetic model based on product inhibition successfully described the plasma concentration-time profiles of both this compound and M-I at doses of 1 and 15 mg/kg [1]. |
You can structure your technical support content using the information above and general principles. Here are examples of Q&A entries:
Q1: Why might we observe unexpectedly high and prolonged plasma concentrations of this compound in our animal studies?
Q2: What is a critical surgical preparation for studying the true clearance of this compound without confounding factors?
Q3: Our kinetic models for this compound are not fitting the observed data across different dose levels. What should we consider?
While a detailed protocol is not available in the search results, the key methodological steps from the foundational study are:
The following diagram outlines the logical workflow for investigating this compound pharmacokinetics, based on the study findings.
Diagram: Logical workflow for investigating this compound pharmacokinetics, showing the enterohepatic circulation and the effect of bile cannulation.
A primary challenge researchers face with TAK-603 is its nonlinear pharmacokinetics, meaning its clearance changes with the dose. Evidence from multiple studies points to a specific mechanism called product inhibition [1] [2] [3].
In this case, the "product" is M-I, the major demethylated metabolite of this compound. As the body converts this compound into M-I, this metabolite itself inhibits the further metabolism of the parent drug (this compound). This creates a feedback loop where higher doses lead to higher levels of M-I, which in turn progressively slows down the elimination of this compound [1] [3].
The table below summarizes the key experimental evidence for this phenomenon:
| Experimental Model | Key Observation | Interpretation |
|---|---|---|
| In Vivo (Rat) [1] | Intravenous infusion of M-I significantly decreased the total body clearance (CLtot) of this compound. | M-I directly inhibits the clearance of the parent drug. |
| In Vivo (Bile-cannulated Rat) [1] | When enterohepatic circulation of M-I was interrupted, the elimination rate of this compound increased. | Reducing systemic levels of the metabolite alleviates its inhibitory effect. |
| In Vitro (Liver Microsomes) [2] [3] | Both this compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation. | Both the drug and its metabolite can inhibit metabolic enzymes, providing a mechanistic basis for the interaction. |
This relationship between this compound and its metabolite M-I can be visualized as a cycle that leads to nonlinear pharmacokinetics:
Here is how you can translate the core scientific findings into a technical support framework.
Q1: Why does this compound exhibit dose-dependent pharmacokinetics in our studies?
Q2: How can we mitigate the impact of this nonlinearity in our experiments?
Q3: Is this nonlinearity relevant in humans?
When planning studies involving this compound, special attention should be paid to metabolite monitoring. The following workflow outlines the critical steps for investigating its pharmacokinetics:
The available data primarily comes from foundational rat studies published around 1999. To build a more comprehensive and modern technical support guide, you could:
Research indicates that the nonlinear pharmacokinetics and reduction in total body clearance of TAK-603 are not solely due to saturation of metabolic enzymes at higher doses. The most significant mechanism is product inhibition [1] [2].
The table below summarizes the experimental evidence for this phenomenon:
| Evidence Type | Experimental Model | Key Observation |
|---|---|---|
| In Vivo (in rats) | IV injection at 1, 5, and 15 mg/kg | Total body clearance of this compound significantly decreased with increasing dose [1] [3]. |
| In Vivo (in rats) | Continuous IV infusion of M-I metabolite | Total body clearance of this compound decreased remarkably, and the extent of decline depended on the plasma concentration of M-I [2]. |
| In Vivo (in rats) | Bile-cannulated rats (interrupting enterohepatic circulation of M-I) | Elimination rate of this compound from plasma increased [2]. |
| In Vitro | Rat liver microsomes | Both this compound and its M-I metabolite competitively inhibited CYP-catalyzed nifedipine oxidation [1]. |
For researchers aiming to replicate or investigate this phenomenon, here is a summary of the key methodological approach from the literature.
Objective: To assess the effect of the pre-formed M-I metabolite on the systemic clearance of this compound [2].
The following diagram illustrates the metabolic pathway and the key inhibition mechanism.
Q1: Does saturation of metabolic enzymes play any role in this compound's nonlinear kinetics? While saturation of elimination processes was initially considered, the disappearance of this compound from circulation still followed a first-order process, even at higher doses. This indicates that saturation alone is insufficient to explain the observed nonlinearity, and product inhibition is the dominant factor [1] [3].
Q2: What is the therapeutic action of this compound? this compound is a new antirheumatic agent that has been shown to selectively suppress the production of Th1-type cytokines (such as IFN-γ and IL-2), which is consistent with its efficacy in animal models of adjuvant arthritis where cellular immunity plays a central role [4].
The table below summarizes quantitative findings on this compound pharmacokinetics and metabolite inhibition from rat studies, which are relevant for informing steady-state achievement:
| Aspect | Description | Experimental Context | Source |
|---|---|---|---|
| Major Metabolite | Demethylated metabolite (M-I) | Rats & humans | [1] [2] |
| Clearance Mechanism | Dose-dependent; significantly decreased total body clearance with increasing dose. | IV injection of 1, 5, and 15 mg/kg in rats | [2] |
| Product Inhibition | Metabolite M-I competitively inhibits the metabolism of the parent drug, this compound. | In vitro studies using rat liver microsomes | [2] |
| Impact of M-I Infusion | Remarkable decrease in this compound clearance; decline depended on steady-state plasma concentrations of M-I. | Rats continuously IV-infused with M-I at 5.3 and 16.0 mg/h/kg. | [1] |
| Impact of Enterohepatic Circulation | Elimination rates of this compound increased when M-I levels were reduced by interrupting its enterohepatic circulation. | Bile-cannulated rats after IV injection of this compound. | [1] |
Here are detailed methodologies from key studies that you can adapt or reference for your own work on this compound.
This protocol assesses the impact of the metabolite M-I on this compound clearance.
This protocol identifies the potential for drug-drug interactions and product inhibition.
To help visualize the core mechanism behind this compound's nonlinear kinetics and the experimental workflow to study it, I've created the following diagrams using Graphviz.
This diagram illustrates the "product inhibition" feedback loop: this compound is metabolized by CYP enzymes to produce metabolite M-I, which in turn competitively inhibits the same CYP enzymes, reducing the metabolic clearance of the parent drug.
This diagram outlines the two main experimental approaches—in vivo and in vitro—that are used to investigate and confirm the pharmacokinetic behavior of this compound.
This section addresses specific questions about this compound's properties, based on available data.
What is the primary mechanism behind this compound's nonlinear pharmacokinetics? Research in rats indicates that the nonlinearity is not due to simple saturation of metabolic enzymes. Instead, the most likely mechanism is product inhibition, where a major demethylated metabolite (M-I) competitively inhibits the further metabolism of the parent drug, this compound [1].
What is the immunological mechanism of action of this compound? this compound is an anti-rheumatic agent that selectively suppresses the production of Th1-type cytokines (such as interferon-gamma and interleukin-2) without affecting Th2-type cytokines. This immunomodulatory effect is consistent with its efficacy in animal models where cellular immunity plays a central role [2].
The table below summarizes the key pharmacokinetic findings from the identified study in rats.
| Aspect | Finding | Implication for Experimentation |
|---|---|---|
| Dose Linearity | Non-linear; clearance decreases with increasing dose (1, 5, 15 mg/kg) [1]. | Dose-ranging studies are critical; results from one dose level may not be predictive of others. |
| Distribution | Apparent volume of distribution did not change remarkably with dose [1]. | Non-linearity is primarily driven by clearance/saturation of elimination, not distribution. |
| Key Metabolite | Demethylated metabolite M-I (major metabolite) [1]. | Assays should monitor M-I, as it may contribute to non-linear PK via product inhibition. |
| In Vitro Finding | This compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation [1]. | Suggests potential for drug-drug interactions via CYP enzyme inhibition. |
The following diagram illustrates the product inhibition mechanism identified as a key factor in this compound's nonlinear kinetics.
Since comprehensive, pre-existing models for this compound are not available, you may need to develop a novel pharmacokinetic model. Here are modern approaches and considerations informed by current modeling practices for drugs with similar complex kinetics [3] [4] [5].
Q1: What is the primary mechanism of action of this compound? this compound is an immunomodulatory agent. Its primary documented mechanism is the selective suppression of T-helper 1 (Th1) type cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without significantly affecting Th2-type cytokines [1] [2]. This action underpins its efficacy in preclinical models of autoimmune and inflammatory conditions. It has also been identified as an inhibitor of the IKK complex (IKKα/IKKβ), a key component in the NF-κB signaling pathway, which contributes to its anti-inflammatory activity [3].
Q2: What is the metabolic pathway of this compound, and are there any critical interactions? A key characteristic of this compound's pharmacokinetics is product inhibition. Its major demethylated metabolite, known as M-I, inhibits the metabolic clearance of the parent drug (unchanged this compound). This means that as the metabolite accumulates, it slows down the body's ability to eliminate this compound, leading to non-linear, dose-dependent pharmacokinetics [4].
Q3: What are the key quantitative findings from preclinical studies? The table below summarizes critical data from animal studies for experimental reference.
| Aspect | Experimental Model | Finding | Significance / Reference |
|---|---|---|---|
| Immunosuppressive Efficacy | Mouse acute graft-versus-host disease (GVHD) model | Markedly reduced mortality and minimized signs of GVHD pathology [2] | Demonstrates potent in vivo efficacy against a Th1-driven condition [2]. |
| Cytokine Suppression ( In vitro ) | BALB/c mouse T-cell line | Suppressed IFN-γ production at 1-10 µM; little effect on IL-4 production [1]. | Confirms selective Th1 inhibition at the cellular level [1]. |
| Cytokine Suppression ( In vivo ) | Adjuvant Arthritis (AA) Rats | 6.25 mg/kg/day (p.o.) reduced IFN-γ mRNA expression in arthritic joints [1]. | Effective dose in a disease-relevant model; correlates with inhibited paw swelling [1]. |
| Pharmacokinetic Interaction | Bile-cannulated Rats | Total body clearance of this compound decreased remarkably when co-infused with metabolite M-I [4]. | Direct evidence for the product inhibition mechanism [4]. |
Q4: What is a key consideration for designing in vivo experiments with this compound? Researchers should account for the dose-dependent pharmacokinetics due to product inhibition by metabolite M-I [4]. Dose escalation may not result in a linear increase in clearance, which could impact exposure levels and interpretation of dose-response relationships.
Protocol 1: Assessing Impact on Th1/Th2 Cytokine Production *In Vitro*
Protocol 2: Evaluating Efficacy in a Rodent Arthritis Model
The following diagrams illustrate the core mechanisms of this compound.
1. This compound Immunomodulation and Metabolic Pathway
This diagram integrates the drug's mechanism of action with its unique metabolic feedback loop.
2. This compound Inhibition of the NF-κB Pathway
This diagram shows its potential molecular target within the inflammatory signaling cascade.
What is the primary cause of the nonlinear pharmacokinetics of TAK-603? The primary mechanism identified is product inhibition. The major demethylated metabolite of this compound, known as M-I, inhibits the further metabolism of the parent drug (this compound) itself. This means that as more M-I is produced, it slows down the body's ability to clear this compound, leading to nonlinear, or dose-dependent, pharmacokinetics [1] [2] [3].
What is the chemical identity of the M-I metabolite? M-I is identified as ethyl 4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [4]. It is formed from this compound through a demethylation reaction.
What experimental models were used to confirm this mechanism? The product inhibition mechanism was confirmed through a combination of in vivo and in vitro studies in rats [2] [3]:
Does this compound have other relevant pharmacological activities? Yes, beyond its antirheumatic properties, this compound and related compounds have been found to possess bone resorption inhibitory effects, which are comparable or superior to reference compounds like justicidins [5].
Here are the detailed methodologies for the key experiments that elucidated the product inhibition mechanism.
This protocol assesses the direct effect of the M-I metabolite on the clearance of this compound [1] [4].
[14C]this compound (radiolabeled for tracking).CL_tot), Elimination Rate Constant (λ), and Volume of Distribution (V_d).This protocol investigates the role of enterohepatic circulation in the systemic levels of M-I and its subsequent impact on this compound elimination [1] [4].
[14C]this compound at doses of 1 and 15 mg/kg.This protocol provides mechanistic insight into the interaction between this compound, M-I, and metabolic enzymes [2] [3].
The following tables consolidate the key quantitative findings from the search results.
Table 1: Effect of M-I Infusion on this compound Pharmacokinetics (1 mg/kg i.v. dose) [4]
This table shows how increasing the infusion rate of M-I leads to higher steady-state plasma concentrations of M-I (C_ssM-I), which in turn significantly reduces the total body clearance (CL_tot) of this compound.
| M-I Infusion Rate (mg/h/kg) | Steady-State M-I Concentration (C_ssM-I, μg/mL) |
This compound CL_tot (L/h/kg) |
This compound V_d (L/kg) |
|---|---|---|---|
| 0 (Control) | 0 | 1.84 ± 0.21 | 2.26 ± 0.40 |
| 5.3 | 1.5 ± 0.3 | 0.89 ± 0.12 | 2.16 ± 0.23 |
| 16.0 | 5.8 ± 0.8 | 0.47 ± 0.06 | 2.21 ± 0.31 |
Table 2: Impact of Bile Cannulation on this compound Elimination [1] [4] This table demonstrates that by preventing the reabsorption of M-I via bile cannulation, the elimination of this compound is enhanced, particularly at a higher dose.
| This compound Dose (mg/kg) | Animal Model | Key Finding |
|---|---|---|
| 1 and 15 | Bile-Cannulated Rats | Increased elimination rate of this compound from plasma. |
| 1 and 15 | Bile-Cannulated Rats | A kinetic model with product inhibition successfully fitted the plasma concentration-time profiles for both this compound and M-I at both doses. |
The diagram below illustrates the core mechanism of product inhibition and the experimental workflows used to study it.
Unexpectedly High Plasma Concentrations of this compound at Higher Doses
K_i) of M-I for accurate prediction [1] [2].Difficulty in Differentiating Parent Drug from Metabolite in Assays
[14C]this compound and chromatographic techniques to clearly separate and quantify the parent drug and its metabolite [4].In Vitro Inhibition Data Does Not Seem to Correlate with In Vivo Findings
Q1: What is the primary pharmacokinetic challenge associated with TAK-603? this compound exhibits nonlinear pharmacokinetics in animal models. This means that its clearance from the body is dose-dependent; as the dose increases, the body's ability to eliminate the drug becomes saturated, leading to a disproportionate increase in drug exposure [1] [2].
Q2: What is the proposed mechanism behind this nonlinearity? Research suggests the primary mechanism is not simple saturation of metabolic enzymes. Instead, product inhibition is considered the most likely factor. A major demethylated metabolite of this compound, known as M-I, appears to competitively inhibit the further metabolism of the parent drug, creating a self-inhibiting cycle [1] [2].
Q3: Are there general strategies for optimizing oral formulations of poorly soluble drugs? Yes, a key consideration is the solubility-permeability interplay. When using solubility-enabling formulations (e.g., surfactants, lipids), it is crucial to evaluate the formulation's effect not just on solubility, but also on the drug's permeability through the intestinal wall. A successful formulation should increase solubility without compromising permeability [3].
Q4: How can genetic factors influence dosing strategies for different drug formulations? While not specific to this compound, studies on drugs like tacrolimus highlight the importance of pharmacogenetics. For instance, a patient's CYP3A5 genotype can significantly affect drug clearance and exposure, necessitating different dose conversion ratios when switching between an immediate-release and an extended-release formulation [4]. This underscores the need for personalized medicine in drug development.
This guide is based on the in vivo and in vitro methods used to elucidate the nonlinearity of this compound [1] [2].
The following diagram illustrates the key experimental workflow and the proposed product inhibition mechanism for this compound nonlinear pharmacokinetics:
This guide provides a general approach for developing oral formulations for lipophilic drugs like this compound, based on modern biopharmaceutic principles [3].
The diagram below outlines the decision-making workflow for optimizing oral formulations by considering the critical solubility-permeability interplay:
The table below summarizes the key quantitative findings from the identified study on this compound.
| Parameter | Finding | Experimental Context |
|---|---|---|
| Dose Levels | 1, 5, 15 mg/kg | Intravenous administration in rats [1]. |
| Clearance (CL) | Significantly decreased with increasing dose. | Evidence of saturation in elimination processes [1] [2]. |
| Volume of Distribution (Vd) | No remarkable alteration with dose. | Suggests nonlinearity is driven by elimination, not distribution [1]. |
| Inhibition Type | Competitive inhibition of CYP. | Observed for both this compound and its metabolite M-I in vitro [1]. |
Given the limited specific data on this compound, advancing research would require:
The table below summarizes the key evidence supporting the product inhibition mechanism.
| Evidence Type | Key Finding | Experimental Details | Citation |
|---|---|---|---|
| In Vivo (Rat) | Dose-dependent ↓ in total body clearance of TAK-603; no significant change in volume of distribution. | IV doses: 1, 5, and 15 mg/kg. | [1] [2] |
| In Vitro (Microsomes) | Metabolite M-I competitively inhibits CYP-catalyzed nifedipine oxidation. | Using rat liver microsomes. | [1] |
| In Vivo (Rat, M-I Infusion) | ↓ Total body clearance of this compound correlated with steady-state plasma concentration of M-I. | Co-administered M-I via IV infusion at 5.3 and 16.0 mg/h/kg. | [3] [4] |
| In Vivo (Bile Cannulation) | Faster elimination of this compound when enterohepatic circulation of M-I was interrupted. | IV dose of 1 and 15 mg/kg in bile-cannulated rats. | [3] |
The following diagram illustrates this metabolic relationship and its kinetic consequences.
To investigate this compound's nonlinear PK, you can adapt these key methodologies from the foundational studies.
This protocol assesses the potential for metabolite M-I to inhibit CYP enzymes.
This study design directly tests the impact of circulating M-I on this compound clearance.
The workflow for this key in vivo experiment is outlined below.
Q1: Why does the clearance of this compound decrease with increasing dose, but the disappearance from plasma still appears to follow first-order kinetics?
Q2: My analytical method cannot distinguish this compound from its metabolite M-I. How can I improve it?
Q3: Are the nonlinear pharmacokinetics of this compound driven by absorption or distribution processes?
This compound is an orally active antirheumatic agent that has been investigated for its potential in treating adjuvant arthritis [1] [2]. Its primary known mechanism of action is the selective suppression of Th1-type cytokine production, including key signaling molecules like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without significantly affecting Th2-type cytokines [1].
The table below summarizes the main research challenges identified in the available literature:
| Challenge Category | Specific Issue / Observation | Proposed Explanation / Mechanism |
|---|---|---|
| Nonlinear Pharmacokinetics [3] | Total body clearance decreases with increasing dose in rats (1, 5, 15 mg/kg). Disappearance from circulation is dose-dependent. | Saturation of elimination processes and product inhibition, where a major demethylated metabolite (M-I) inhibits the further metabolism of the parent drug [3]. |
| Cytokine Specificity [1] | Suppresses Th1 cytokines (IFN-γ, IL-2) but not Th2 cytokines (IL-4, IL-5) in established T-cell lines and clones. | The drug's action is consistent with a selective effect on the cellular immunity pathways where Th1 cytokines are dominant [1]. |
| Disease Model Efficacy [1] | Effective in adjuvant arthritis rats (Th1-dominant), but has little effect in type-II collagen-induced arthritis models (Th2-dominant). | Efficacy is closely tied to the specific immunopathology of the disease model, underscoring the importance of the Th1/Th2 balance [1]. |
Here are the key experimental methodologies related to the challenges above, as described in the research.
The following diagram illustrates the selective immunomodulatory mechanism of this compound as understood from the literature, which is crucial for contextualizing its research challenges.
Given the limited and dated information, here are some approaches to advance your work on this compound:
The data for TAK-603 comes from pre-clinical studies in animal models of rheumatoid arthritis from the 1990s. The table below summarizes its documented mechanisms and effects.
| Drug Name | Class | Key Experimental Findings | Study Models (Year) |
|---|
| This compound | Novel antirheumatic (historical candidate) | - Selectively suppresses Th1-type cytokines (IFN-γ, IL-2) [1].
The following table summarizes efficacy data for currently used DMARDs, derived from network meta-analyses of modern randomized controlled trials (RCTs). These are typically measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), where higher numbers indicate greater improvement.
| Drug Name | Class / Target | Key Efficacy Findings (from Network Meta-Analyses) |
|---|---|---|
| Tocilizumab [3] [4] | IL-6 inhibitor | Ranks highly for improving ACR50 and DAS28 scores; effective in difficult-to-treat RA [4]. |
| Sarilumab [3] | IL-6 inhibitor | Performs well in both efficacy and safety rankings [3]. |
| Infliximab + MTX [5] | TNF inhibitor | Ranked highest for efficacy (ACR50) among combination therapies with methotrexate (MTX) [5]. |
| Etanercept + MTX [5] | TNF inhibitor | Demonstrated the highest combined ranking for both efficacy and safety in combination therapy [5]. |
| Baricitinib [4] [6] | JAK inhibitor | Effective in reducing pain and disease activity; shows promise in difficult-to-treat RA [4] [6]. |
| Upadacitinib [6] | JAK inhibitor | Effective in reducing pain compared to TNF inhibitors like adalimumab [6]. |
| Rituximab [4] | Anti-CD20 | Generally considered one of the safest drugs for difficult-to-treat RA [4]. |
The key findings on this compound were derived from the following experimental methodologies:
Based on the experimental data, the following diagram illustrates the proposed mechanism of action for this compound. It primarily targets the cellular immunity pathway involved in certain autoimmune arthritis models.
Diagram: Proposed Selective Th1 Suppression by this compound. This compound selectively inhibits the production of Th1-type cytokines (IFN-γ, IL-2), which are dominant in cellular immunity pathways like adjuvant arthritis, while showing minimal effect on Th2-type cytokines (IL-4, IL-5) associated with humoral immunity [1] [2].
| Attribute | Description |
|---|---|
| Drug Name | TAK-603 |
| Modality | Small Molecule [1] |
| Primary Indication (Research) | Rheumatoid Arthritis (investigational) [2] [3] [4] |
| Key Mechanism | Selective suppression of Th1 cytokine production (IFN-γ, IL-2); minimal effect on Th2 cytokines (IL-4, IL-5) [2] [3] |
| Pharmacokinetics | Exhibits nonlinear pharmacokinetics in rats and humans, influenced by product-inhibition from its major metabolite [4] [5] |
| Experimental Model | Th1 Cytokine Suppression | Th2 Cytokine Effect | In Vivo Efficacy |
|---|---|---|---|
| Mouse Th1 Cell Lines | Suppressed IFN-γ and IL-2 production [2] [3] | No suppression of IL-4 or IL-5 [2] [3] | - |
| Adjuvant Arthritis Rats | Reduced IFN-γ and IL-2 mRNA in joints and spleen [2] [3] | Th2 cytokines were more dominant in this model [2] [3] | Effective (6.25 mg/kg/day, orally) [2] [3] |
| Type-II Collagen-Induced Arthritis | Th1-dominant cytokine production not observed [2] [3] | Th2 cytokines were more important [2] [3] | Little to no effect [2] [3] |
For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used.
In Vitro T-Cell Cytokine Production [2] [3]
In Vivo Adjuvant Arthritis Model [2] [3]
The following diagram illustrates the fundamental differences between Th1 and Th2 cells and where this compound exerts its selective effect.
As the diagram shows, Th1 and Th2 cells are subsets of helper T cells that develop from a common precursor and are defined by their unique cytokine profiles and functions [6]. This compound selectively targets the Th1 pathway, suppressing the production of its signature cytokines, which is consistent with its efficacy in animal models of disease where cellular (Th1-driven) immunity is central [2] [3].
This compound is an experimental small molecule agent initially investigated for the treatment of rheumatoid arthritis [1] [2]. Its defining characteristic is the selective suppression of T helper type 1 (Th1) immune responses.
The following diagram illustrates the proposed mechanism by which this compound selectively inhibits the Th1 pathway.
The table below compares this compound's profile with other immunomodulatory strategies mentioned in the search results, highlighting differences in mechanism, target, and application.
| Immunomodulator | Mechanism / Type | Primary Target / Effect | Key Experimental Model / Context | Reported Efficacy / Outcome |
|---|---|---|---|---|
| This compound | Small Molecule | Selective suppression of Th1 cytokines (IFN-γ, IL-2); spares Th2 [3] [4] | Adjuvant-induced arthritis (rats) [3] | Inhibited progression; reduced Th1 cytokine mRNA in joints/spleen [3] |
| IL-10-modulated DCs | Cell Therapy (Dendritic Cells) | Alters Th1/Th2 balance; induces IL-5/IL-10 producing T cells [5] | Collagen-induced arthritis (mice) [5] | Inhibited arthritis induction; reduced IgG2a:IgG1 antibody ratio [5] |
| Dexamethasone-modulated DCs | Cell Therapy (Dendritic Cells) | Affects antibody response non-specifically; does not alter IL-5 vs. IFN-γ ratio [5] | Collagen-induced arthritis (mice) [5] | Inhibited arthritis induction via a distinct, non-Th1-shifting mechanism [5] |
| Anti-IL-17 mAbs (e.g., Secukinumab) | Biologic (Monoclonal Antibody) | Neutralizes IL-17A, a key cytokine from Th17 cells; different pathway from Th1 [6] | Plaque Psoriasis (Human) [6] | Approved for moderate-to-severe disease [6] |
The foundational data on this compound comes from specific and reproducible experimental models. Here are the methodologies for key experiments cited in this guide.
The selective Th1 inhibition by this compound presents a distinct mechanism compared to other strategies. Its effectiveness in adjuvant arthritis (a Th1-dominant model) but not in type-II collagen-induced arthritis (where Th2 cytokines are more prominent) strongly supports its targeted mechanism of action [3]. This specificity is valuable for researchers investigating Th1-driven pathologies.
However, the contemporary immunology landscape has expanded beyond the Th1/Th2 paradigm with the discovery of the Th17 cell lineage [6]. Many modern biologic therapies, such as anti-IL-17 monoclonal antibodies, target this pathway, which is dominant in conditions like psoriasis [6]. The following diagram summarizes this broader T-helper cell differentiation landscape and key therapeutic targets.
The core difference lies in their therapeutic targets. TAK-603 is an immunomodulator that selectively targets T-cell cytokines, whereas NSAIDs primarily inhibit cyclooxygenase (COX) enzymes to provide symptomatic relief.
| Drug / Drug Class | Primary Mechanism of Action | Proposed Cartilage Protective Effect |
|---|---|---|
| This compound | Selective suppression of Th1-type cytokine production (e.g., IFN-γ, IL-2) [1]. | Indirectly inhibits arthritis progression by modulating the underlying destructive immune response [1]. |
| NSAIDs (e.g., Etoricoxib, Diclofenac, Naproxen) | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin production and providing anti-inflammatory and analgesic effects [2]. | Mixed evidence. Some studies suggest a modest association with reduced cartilage damage progression, potentially more pronounced in patients with an inflammatory phenotype [3]. Other evidence indicates no long-term benefit and potential worsening of joint inflammation over time [4]. |
The key evidence for this compound's mechanism comes from a 1997 preclinical study on adjuvant-induced arthritis in rats [1].
Recent research provides a nuanced view of NSAIDs, focusing not just on symptom relief but also on structural disease progression and safety.
For researchers and drug development professionals, the comparison reveals two distinct therapeutic strategies:
The available evidence does not allow for a direct, quantitative comparison of cartilage protection between this compound and NSAIDs in a clinical osteoarthritis setting. Future research would require head-to-head preclinical studies and clinical trials investigating immunomodulators with cartilage-specific imaging biomarkers to fully evaluate their potential.
The table below summarizes the core findings regarding this compound's mechanism of action based on experimental data:
| Aspect | Effect of this compound | Supporting Experimental Data |
|---|---|---|
| Cellular Immunity | Suppressive | Suppresses Th1-type cytokine production (IFN-γ, IL-2) [1] [2]. Reduces frequency of antigen-reactive T-cells [3]. Inhibits progression of adjuvant arthritis [1] [2]. |
| Th1/Th2 Balance | Shifts Balance | Selectively inhibits Th1-cell lines; no suppression of Th2 cytokines (IL-4, IL-5) [1] [2]. |
| Humoral Immunity | Not Explicitly Reported | Available studies focus on T-cell and cytokine responses; specific systematic investigation on B-cells/antibody production not presented in abstracts [1] [2] [3]. |
This compound achieves its effect by selectively targeting a specific branch of the adaptive immune system. The following diagram illustrates its targeted action on the Th1 pathway within cellular immunity:
The available data positions this compound as a selective immunomodulator with a clearly defined mechanism.
The table below summarizes the experimental data on TAK-603's performance in key animal models, illustrating its selective mechanism of action.
| Arthritis Model | Reported Efficacy of this compound | Proposed Mechanism of Action | Key Experimental Findings |
|---|---|---|---|
| Adjuvant Arthritis (AA) Rats | Effective; inhibits disease progression [1] [2]. | Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); reduces frequency of disease-causative T-cells [1] [2]. | Suppressed IFN-γ and IL-2 production; reduced mRNA expression in joints and spleen; transferred splenocytes from treated rats induced only mild arthritis [1] [2]. |
| Collagen-Induced Arthritis (CIA) | Little to no effect [1]. | Does not suppress Th2-type cytokine production (IL-4, IL-5); Th2 cytokines are more dominant in this model [1]. | Contrasts with AA model; used to demonstrate the drug's selectivity for Th1-driven immune responses [1]. |
For researchers aiming to replicate or understand these validation studies, here is a summary of the key methodologies.
The following diagram synthesizes the key mechanistic pathways of this compound as described in the research, highlighting its selective suppression of the Th1 response.
The information available is primarily from the 1990s. For a complete picture, you may need to investigate the following areas:
To obtain this information, I suggest searching specifically for "this compound clinical trial" or reviewing later review articles on the development of DMARDs (Disease-Modifying Antirheumatic Drugs). Patent databases may also provide more detailed mechanistic information.
The table below summarizes the key findings from published research on TAK-603.
| Aspect | In Vivo Findings (Animal Models) | In Vitro Findings (Cell/Tissue Models) |
|---|---|---|
| Primary Efficacy | Inhibits paw swelling, body weight loss, & joint/bone destruction in Adjuvant Arthritis (AA) rats [1]. Effective in AA when administered only in first 7 days [2] [1]. | Suppresses ConA-induced lymphocyte proliferation [1]. |
| Immunomodulatory Action | Suppresses Th1-type cytokine (IFN-γ, IL-2) mRNA in AA rats [3]. Reduces disease-causative T-cells in AA & EAE models [2]. | Suppresses ConA-induced IFN-γ & IL-2 production in rat lymphocytes [1]. Selectively suppresses Th1 cytokine production in established T-cell lines & clones [3]. |
| Anti-Inflammatory Action | Suppresses synovial lesions & protects cartilage [1]. No effect on type III allergy; little effect on acute inflammation, pain, or fever [1]. | Inhibits IL-1-induced extracellular matrix reduction in rabbit chondrocytes [1]. No effect on PGE2 production [1]. |
| Pharmacokinetics | Shows nonlinear pharmacokinetics in rats; clearance decreases with increasing dose [4] [5]. | Major metabolite M-I competitively inhibits CYP enzymes, suggesting "product-inhibition" as a mechanism for nonlinear kinetics [4] [5]. |
To help you evaluate the data, here are the methodologies used in the core studies cited above.
Based on the collective data, the following diagram illustrates the proposed immunomodulatory mechanism of this compound and its observed effects across experimental models. This links the in vitro findings with the in vivo outcomes.
Diagram Title: Proposed Immunomodulatory Mechanism of this compound
Experimental data from animal models indicates that this compound, a quinoline derivative, modulates the immune system through two key mechanisms:
The table below summarizes key quantitative findings from preclinical studies on this compound in animal models of autoimmune disease:
| Experimental Model | Dosage | Key Findings and Quantitative Data | Citation |
|---|---|---|---|
| Adjuvant Arthritis (AA) Rats (Splenocyte Transfer) | 6.25 mg/kg/day | Significantly reduced foot pad swelling and arthritis scores in recipient rats. Reduced frequency of PPD-reactive T-cells in splenocytes. | [1] |
| AA Rats & Experimental Allergic Encephalomyelitis (EAE) Rats | 6.25 mg/kg/day | Reduced the ratio of disease-causative antigen-reactive T-cells (PPD in AA, MBP in EAE) as measured by limiting dilution assay (LDA). | [1] |
| Th1-dominant T-cell Lines & Clones (In vitro) | In vitro application | Selectively suppressed production of Th1 cytokines (IFN-γ, IL-2). Did not suppress Th2 cytokines (IL-4, IL-5). | [2] |
| Adjuvant Arthritis (AA) Rats (In vivo) | 6.25 mg/kg/day | Significantly lowered Th1 cytokine mRNA expression both locally (arthritic joint) and systemically (spleen). | [2] |
| Type-II Collagen-Induced Arthritis | 6.25 mg/kg/day | Had little therapeutic effect; the model is characterized by Th2 cytokine dominance rather than Th1. | [2] |
For key experiments cited, the methodologies were as follows:
The following diagram illustrates the specific immune pathways targeted by this compound based on the experimental data, and situates it within the broader context of Rheumatoid Arthritis pathology.
This diagram highlights this compound's targeted action on the cellular immune response, which is distinct from other common treatment strategies in RA that may focus on different cell types, broader anti-inflammatory effects, or specific signaling molecules [3].
It is important to note that the most specific and detailed experimental data for this compound is from the late 1990s. A later report from 1996 mentions it was in clinical development for arthritis, but no subsequent results or current status information was found in this search [4].
| Drug Name | Status | Key Known Mechanisms / Factors | Reported Safety Concerns / Notes |
|---|
| TAK-603 | Experimental [1] | - Target: Interferon gamma (IFN-γ) modulator [1].
Based on the experimental data, the following diagram illustrates the proposed mechanism for the nonlinear pharmacokinetics of this compound.
For drug development professionals, the case of this compound highlights a critical pharmacokinetic phenomenon: product inhibition. This occurs when a metabolite of a drug inhibits the enzymes responsible for the parent drug's metabolism, leading to nonlinear pharmacokinetics and potential unexpected exposure at higher doses [2] [3]. This is a vital consideration for predicting human dose-response and safety.
However, substantial knowledge gaps prevent a direct safety comparison with traditional DMARDs:
The following table summarizes the key experimental findings on how this compound modulates cytokines, based primarily on a 1997 preclinical study [1] [2].
| Modulation Aspect | Effect of this compound |
|---|---|
| Overall Mechanism | Selective suppression of Th1-type cytokine production; no significant suppression of Th2-type cytokines [1] [2]. |
| Key Cytokines Suppressed (Th1) | Interferon-gamma (IFN-γ), Interleukin-2 (IL-2) [1] [2]. |
| Key Cytokines Not Affected (Th2) | Interleukin-4 (IL-4), Interleukin-5 (IL-5) [1] [2]. |
| Experimental Models Showing Efficacy | Adjuvant arthritis in rats (Th1-dominant model) [1] [2]. |
| Experimental Models Showing Little Effect | Type-II collagen-induced arthritis in mice (Th2-dominant model) [1] [2]. |
| Key Experimental Dosage | 6.25 mg/kg/day, administered orally (per os) in adjuvant arthritis rats [1] [2]. |
The understanding of this compound's action is derived from the following key methodologies:
The diagram below illustrates the proposed mechanism by which this compound exerts its effect in susceptible models like adjuvant arthritis, based on the cited study.
> Mechanism of this compound in Arthritis Models | This diagram shows the proposed pathway based on a 1997 study. This compound selectively inhibits Th1 cytokine production, which underlies its efficacy in specific experimental models [1] [2].
While the data on this compound is clear, it's important to note its limitations for your guide:
| Therapeutic Approach | Example Targets/Pathways | Key Cytokines Modulated |
|---|---|---|
| This compound (c. 1997) | Th1-cell selectivity | IFN-γ, IL-2 |
| Modern Targeted Therapies | JAK/STAT pathway, IL-1, IL-6, IL-18, TNF, IFN-γ, GM-CSF | Broader range of pro-inflammatory cytokines [3] |
The table below summarizes the key nonlinear pharmacokinetic parameters of this compound observed in rat studies, which are relevant to human metabolic profiles.
| Parameter | Low Dose (1 mg/kg) | High Dose (15 mg/kg) | Key Observation |
|---|---|---|---|
| Total Body Clearance (CLtot) | Higher | Significantly decreased [1] [2] | Clearance is dose-dependent, indicating nonlinearity [1] [2]. |
| Apparent Volume of Distribution (Vd) | No remarkable change [1] [2] | No remarkable change [1] [2] | Nonlinearity is not due to distribution changes. |
| Elimination Rate | Faster | Slower [1] | Disappearance from circulation follows dose-dependent first-order process [1]. |
| Major Factor for Nonlinearity | Product Inhibition: Demethylated metabolite (M-I) inhibits the metabolism of the parent drug [3] [1] [2]. |
The primary mechanism identified for the nonlinear pharmacokinetics of this compound is product inhibition [3] [1] [2]. The diagram below illustrates this process.
As shown, the major metabolite M-I competitively inhibits the cytochrome P450 (CYP)-catalyzed oxidation of the parent this compound, creating a feedback loop that slows its own metabolic clearance at higher doses [3] [1] [4].
The following methodologies were used in the foundational studies to elucidate this compound's pharmacokinetics [3] [1] [2].
For researchers, the case of this compound highlights several critical considerations in drug development: